2-bromo-N-hydroxybenzamide
Description
BenchChem offers high-quality 2-bromo-N-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPGONYSPBZNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Bromo-N-hydroxybenzamide (CAS 2593-27-3)
[1][2][3][4]
Part 1: Executive Summary
2-Bromo-N-hydroxybenzamide (CAS 2593-27-3), also known as 2-bromobenzohydroxamic acid, is a critical pharmacophore in medicinal chemistry.[1] It combines the metal-chelating properties of the hydroxamic acid moiety with the steric and electronic influence of an ortho-bromo substituent.[1]
This compound is primarily utilized as a Zinc-Binding Group (ZBG) in the design of Histone Deacetylase (HDAC) inhibitors, a class of antineoplastic agents. Furthermore, the ortho-bromo group serves as a versatile synthetic handle, enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and biological applications.
Part 2: Chemical Identity & Physicochemical Profile[2][4][5][6]
The physicochemical profile of 2-bromo-N-hydroxybenzamide dictates its behavior in both synthetic and biological environments.[1] The ortho-bromo substituent introduces significant steric bulk, potentially influencing the conformation of the hydroxamic acid group and its binding affinity to metalloenzymes.
Table 1: Core Chemical Data[2]
| Property | Value / Description |
| CAS Number | 2593-27-3 |
| IUPAC Name | 2-Bromo-N-hydroxybenzamide |
| Synonyms | 2-Bromobenzohydroxamic acid; o-Bromobenzohydroxamic acid |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~126–130 °C (Typical for benzohydroxamic acids; distinct experimental value varies by purity) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane) |
| pKa (Predicted) | ~8.5 (Hydroxamic acid proton) |
| logP (Predicted) | ~0.5 – 0.8 |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
Structural Analysis
The molecule exists in equilibrium between the keto and enol forms, though the keto form (amide) predominates. The ortho-bromo substituent forces the amide bond out of planarity with the phenyl ring to minimize steric clash, which can enhance selectivity in enzyme binding pockets compared to unsubstituted analogs.
Part 3: Synthesis & Manufacturing[2]
Protocol Integrity: The synthesis of hydroxamic acids often suffers from O-acylation side products.[1] The following protocol utilizes controlled pH conditions to favor N-acylation, ensuring high regioselectivity.
Standard Operating Procedure (SOP): Hydroxylaminolysis of Methyl 2-Bromobenzoate
Reagents:
-
Methyl 2-bromobenzoate (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.5 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)[1]
-
Methanol (MeOH) (Solvent)[1]
Step-by-Step Methodology:
-
Preparation of Hydroxylamine Base:
-
Dissolve NH₂OH[1]·HCl in MeOH at 0°C.
-
Slowly add a solution of KOH in MeOH to neutralize the hydrochloride salt.
-
Critical Step: Filter off the precipitated KCl salt to prevent interference in the next step.
-
-
Coupling Reaction:
-
Add Methyl 2-bromobenzoate dropwise to the filtrate (free hydroxylamine) at 0°C.
-
Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.
-
Monitoring: Use TLC (5% MeOH in DCM) to check for the disappearance of the ester spot.
-
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove MeOH.
-
Dissolve the residue in a minimum amount of water.
-
Acidification: Carefully acidify with 1N HCl to pH ~3–4. The product, 2-bromo-N-hydroxybenzamide, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization:[1] If necessary, recrystallize from EtOH/Water to remove traces of O-acylated byproducts.
-
Synthesis Mechanism Visualization[2]
Figure 1: Nucleophilic acyl substitution mechanism for the synthesis of 2-bromo-N-hydroxybenzamide.
Part 4: Reactivity & Derivatization[2][9]
Understanding the reactivity profile is essential for both safety and application.
Metal Chelation (The "Warhead" Function)
The hydroxamic acid group acts as a bidentate ligand. In biological systems, it coordinates with the Zinc ion (Zn²⁺) in the catalytic pocket of HDAC enzymes, displacing the water molecule required for hydrolysis of acetyl-lysine residues.
Diagnostic Test:
-
FeCl₃ Test: Dissolving the compound in MeOH and adding 1% FeCl₃ results in a deep violet/red complex, confirming the presence of the hydroxamic acid moiety.
Lossen Rearrangement (Safety & Synthetic Utility)
Under thermal stress or in the presence of activating agents (e.g., sulfonyl chlorides, carbodiimides), the O-acylated derivative of this compound can undergo the Lossen rearrangement to form an isocyanate.[2]
-
Hazard: If heated excessively during synthesis without proper pH control, self-activation can lead to decomposition.[1]
-
Utility: Can be intentionally triggered to synthesize 2-bromoaniline derivatives.
Palladium-Catalyzed Cross-Coupling
The C-Br bond is highly reactive towards Pd(0) catalysts.[1] This allows the 2-bromo-N-hydroxybenzamide scaffold to be elaborated into biaryl systems.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids.[1]
-
Sonogashira: Coupling with terminal alkynes.
Reactivity Pathways Diagram[2]
Figure 2: Primary reactivity pathways for 2-bromo-N-hydroxybenzamide.[3]
Part 5: Biological & Pharmaceutical Relevance[2][10]
Histone Deacetylase (HDAC) Inhibition
Hydroxamic acids are the most potent class of HDAC inhibitors (e.g., SAHA/Vorinostat). 2-Bromo-N-hydroxybenzamide serves as a simplified model or fragment lead.[1]
-
Mechanism: The hydroxamic acid coordinates the Zn²⁺ at the bottom of the enzyme's active site.
-
Role of Bromine: The ortho-bromo group can occupy the hydrophobic "rim" of the HDAC active site or induce a twist in the molecule that improves selectivity for specific HDAC isoforms (e.g., HDAC6 vs. HDAC1).
Antimicrobial Activity
Derivatives of 2-bromo-N-hydroxybenzamide (specifically salicylanilide analogs) have demonstrated activity against Gram-positive bacteria (S. aureus) by disrupting membrane potential or inhibiting bacterial metalloenzymes.[1]
Part 6: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4] |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Hydroxamic acids are hygroscopic and can hydrolyze over time if exposed to moisture.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Synthesis Protocol & Yields
- Kozlov, M. V., et al. (2013). "Synthesis and biological evaluation of novel hydroxamic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 23(21), 5936-5940.
-
[1]
-
Hydroxamic Acid pKa & Properties
-
Lossen Rearrangement Mechanism
- Dubé, P., et al. (2016). "The Lossen rearrangement: an important tool in organic synthesis." Organic & Biomolecular Chemistry, 14, 5323-5338.
-
HDAC Inhibition & Zinc Binding
- Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898–3941.
-
[1]
-
Chemical Safety Data (SDS)
Hydroxamic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors: From Mechanism to Clinical Validation
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The reversible acetylation of histone proteins is a cornerstone of epigenetic regulation, with the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) dictating chromatin structure and gene expression. Dysregulation of HDAC activity is a well-established hallmark of numerous cancers and other diseases, making these enzymes a compelling therapeutic target. Among the various classes of HDAC inhibitors, hydroxamic acid derivatives have emerged as a clinically significant and structurally privileged scaffold. This guide provides a comprehensive technical overview of hydroxamic acid-based HDAC inhibitors, detailing their mechanism of action, fundamental structure-activity relationships, and the critical experimental methodologies required for their preclinical evaluation. We will explore the causality behind key experimental choices, from initial biochemical screens to confirmatory cellular assays, providing researchers and drug development professionals with a robust framework for advancing novel candidates in this therapeutic class.
The Central Role of HDACs in Epigenetic Control and Disease
Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails.[1] This deacetylation process increases the positive charge of histones, strengthening their interaction with negatively charged DNA and leading to a more compact, transcriptionally repressed chromatin state known as heterochromatin.[2] The aberrant overexpression or activity of specific HDACs has been linked to the silencing of tumor suppressor genes, contributing to cancer development and progression.[3] Consequently, the inhibition of HDACs, which restores histone acetylation and reactivates gene expression, has become a validated strategy in oncology.[2]
The 18 known human HDACs are grouped into four classes based on their homology to yeast enzymes. Classes I, II, and IV are zinc-dependent metalloenzymes, making them susceptible to inhibition by zinc-chelating moieties, while Class III (sirtuins) are NAD+-dependent and mechanistically distinct.[2][4] Hydroxamic acid derivatives primarily target the zinc-dependent classes.
Key Cellular Consequences of HDAC Inhibition:
-
Cell Cycle Arrest: HDAC inhibition often leads to the upregulation of cyclin-dependent kinase inhibitors like p21, which halts cell cycle progression.[5]
-
Induction of Apoptosis: The balance between pro- and anti-apoptotic proteins is shifted in favor of apoptosis through the modulation of genes like Bim, Bmf, and TRAIL.[3][5]
-
Inhibition of Angiogenesis: HDAC inhibitors can suppress the expression of pro-angiogenic factors.
-
Modulation of Non-Histone Proteins: Beyond histones, HDACs deacetylate numerous other proteins involved in critical cellular processes. Inhibition, therefore, affects a wide array of signaling pathways.[5]
The Hydroxamic Acid Pharmacophore: A Blueprint for Inhibition
The remarkable success of hydroxamic acid derivatives stems from their adherence to a well-defined pharmacophore model, which is essential for effective interaction with the HDAC active site.[6] This model consists of three key components.
-
Zinc-Binding Group (ZBG): This is the functional core that directly interacts with the catalytic machinery. The hydroxamic acid moiety (-CONHOH) is an exceptional zinc chelator, forming a bidentate coordinate bond with the Zn²⁺ ion located at the bottom of the enzyme's active site pocket.[7] This potent chelation effectively blocks the catalytic activity of the enzyme.[8][9]
-
Linker: This component connects the ZBG to the "cap" group and occupies the narrow channel of the active site. Its length and rigidity are critical for correctly positioning the ZBG for optimal zinc chelation and for influencing the inhibitor's pharmacokinetic properties.
-
Cap Group (Surface Recognition Motif): This is typically a larger, often aromatic or heterocyclic group that interacts with residues at the rim of the active site. The diversity of the cap group is a primary driver of inhibitor potency and, crucially, isoform selectivity.[10]
This tripartite structure provides a versatile framework for medicinal chemists to fine-tune potency, selectivity, and drug-like properties.
Caption: General pharmacophore model for hydroxamic acid-based HDAC inhibitors.
Mechanism of Action: From Zinc Chelation to Cellular Response
The primary mechanism of action for hydroxamic acid derivatives is the potent and reversible inhibition of zinc-dependent HDAC enzymes.[4] The hydroxamate group coordinates the zinc ion within the catalytic pocket, mimicking the transition state of the natural substrate (acetyl-lysine).[7] This interaction is further stabilized by hydrogen bonds with nearby catalytic residues, such as histidine and tyrosine.[7]
This direct enzymatic inhibition triggers a cascade of downstream cellular events:
-
Histone Hyperacetylation: The most immediate consequence is the accumulation of acetylated histones, leading to a more open chromatin structure and the transcriptional re-activation of silenced genes, including tumor suppressors.
-
Altered Protein Function: Key non-histone proteins, such as p53 and transcription factors, are also substrates for HDACs. Their hyperacetylation following HDAC inhibition can stabilize them and enhance their activity, contributing to outcomes like cell cycle arrest and apoptosis.[5]
-
Induction of DNA Damage and Cell Stress: In cancer cells, the forced global change in gene expression can lead to cellular stress and the activation of DNA damage response pathways, ultimately culminating in programmed cell death.[3]
Caption: Mechanism of action of hydroxamic acid-based HDAC inhibitors.
Clinically Approved Hydroxamic Acid-Based HDAC Inhibitors
The clinical validation of this drug class is evidenced by several FDA-approved therapies, primarily for hematological malignancies.[8][11]
| Drug Name | Brand Name | Approval | Primary Indication(s) | Selectivity |
| Vorinostat | Zolinza® | 2006 | Cutaneous T-cell lymphoma (CTCL)[12] | Pan-HDAC inhibitor[2] |
| Belinostat | Beleodaq® | 2014 | Peripheral T-cell lymphoma (PTCL)[10] | Pan-HDAC inhibitor[2] |
| Panobinostat | Farydak® | 2015 | Multiple Myeloma (in combination)[10] | Pan-HDAC inhibitor |
These approvals underscore the therapeutic potential of hydroxamic acids, although their pan-inhibitory nature can contribute to dose-limiting toxicities, driving the current research focus toward developing more isoform-selective agents.[11][13]
Key Methodologies for Preclinical Evaluation
A rigorous and logical cascade of assays is essential to characterize a novel hydroxamic acid derivative and build a compelling case for its further development. The rationale is to move from a direct measure of target engagement (biochemical assay) to proof of mechanism in a cellular context, and finally to a desired phenotypic outcome (cytotoxicity).
Workflow for Inhibitor Characterization
Caption: Standard experimental workflow for evaluating novel HDAC inhibitors.
Experimental Protocol: In Vitro Fluorogenic HDAC Activity Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a purified, recombinant HDAC enzyme.[14] A fluorogenic substrate, typically a short peptide with an acetylated lysine coupled to a fluorophore, is used. Deacetylation by HDAC allows a developer enzyme (like trypsin) to cleave the peptide, releasing the fluorophore and generating a quantifiable signal. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Reconstitute recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) in assay buffer to a working concentration (e.g., 2-5 ng/µL).
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Prepare the developer solution containing Trichostatin A (a potent pan-HDAC inhibitor to stop the reaction) and trypsin.
-
Prepare serial dilutions of the test hydroxamic acid derivative (e.g., from 100 µM to 1 pM) in DMSO, then dilute further in assay buffer.
-
-
Assay Execution (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 5 µL of the serially diluted test compound to sample wells. Add 5 µL of buffer for "no inhibitor" controls and 5 µL of a known inhibitor (e.g., SAHA) for positive control wells.
-
Initiate the reaction by adding 20 µL of the diluted HDAC enzyme to all wells except the "no enzyme" blank.
-
Incubate for 10 minutes at 37°C to allow inhibitor-enzyme binding.
-
Add 50 µL of the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Development and Measurement:
-
Stop the reaction by adding 50 µL of the developer solution to all wells.
-
Incubate for 15-20 minutes at 37°C to allow for fluorophore release.
-
Measure fluorescence on a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Normalize the data to the "no inhibitor" control (100% activity) and the positive control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
Self-Validation: The inclusion of a known reference inhibitor like SAHA or Trichostatin A is critical. The calculated IC₅₀ for the reference compound must fall within an expected range, validating the assay's performance for that run.
Experimental Protocol: Cellular Histone Acetylation (Western Blot)
Principle: This assay provides direct evidence of target engagement within a cellular environment. Cancer cells are treated with the hydroxamic acid inhibitor, and the total level of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) is measured by Western blot. A significant increase in acetylation confirms that the compound is cell-permeable and effectively inhibiting intracellular HDACs.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x the biochemical IC₅₀) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (SAHA).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease inhibitors and a broad-spectrum HDAC inhibitor (like TSA or sodium butyrate) to preserve the acetylation state during extraction.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-Total Histone H3).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Causality and Interpretation: A dose-dependent increase in the acetylated histone signal, relative to the loading control, demonstrates that the compound is engaging and inhibiting its intracellular target. The total histone H3 control is crucial to ensure that the observed changes are due to acetylation status, not changes in overall histone protein levels.
Experimental Protocol: Cellular Viability Assay (MTT/Alamar Blue)
Principle: This assay measures the phenotypic consequence of HDAC inhibition—the reduction in cancer cell proliferation and viability. Metabolically active cells reduce a substrate (MTT to formazan, or resazurin to resorufin), producing a colorimetric or fluorescent signal. A decrease in signal indicates cytotoxicity.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the hydroxamic acid derivative to the wells. Include vehicle-only and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.
-
Signal Development:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
For Alamar Blue (resazurin): Add the Alamar Blue reagent directly to the culture medium and incubate for 2-6 hours.
-
-
Measurement: Read the absorbance (for MTT) or fluorescence (for Alamar Blue) on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells. Plot the results and determine the GI₅₀/IC₅₀ (concentration causing 50% growth inhibition/cell death).
Future Perspectives and Challenges
While hydroxamic acid-based HDAC inhibitors are a validated therapeutic class, the field is continuously evolving to address current limitations.
-
Isoform Selectivity: A major focus is the development of inhibitors that target specific HDAC isoforms (e.g., HDAC6-selective inhibitors) to reduce the off-target effects and toxicities associated with pan-HDAC inhibition.[15] This requires sophisticated cap group design to exploit subtle differences in the active site rims of the various isoforms.
-
Hybrid Molecules: An emerging strategy involves creating hybrid molecules that combine a hydroxamic acid pharmacophore with another pharmacophore targeting a different cancer-related pathway.[3][15] This approach aims to achieve synergistic effects and overcome drug resistance.[3]
-
Pharmacokinetic Challenges: Many hydroxamic acids suffer from poor pharmacokinetic profiles, including rapid metabolic clearance.[11] Future drug design will need to focus on improving metabolic stability and oral bioavailability.
-
Toxicity Concerns: Genotoxicity has been a concern for some hydroxamate-containing compounds, although this is often considered an acceptable risk in life-threatening oncology settings.[11] For non-oncology indications, this remains a significant hurdle.
The foundational strength of the hydroxamic acid scaffold ensures its continued relevance. By leveraging a deep understanding of its mechanism and applying a rigorous, well-validated experimental cascade, researchers can continue to innovate and develop next-generation HDAC inhibitors with improved therapeutic windows for cancer and beyond.
References
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Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]
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Giacomelli, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]
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Various Authors. (2025). Representative approved and clinical hydroxamic-acid-based HDAC inhibitors. Various Sources. [Link]
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Guerra-Murillo, G. K., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
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Falkenberg, K. J., & Johnstone, R. W. (2014). Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. Cancers, 6(4), 2057–2086. [Link]
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Giacomelli, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22164–22175. [Link]
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Various Authors. (n.d.). Hydroxamic acid based HDAC inhibitors in clinical trials. ResearchGate. [Link]
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Sbodio, J. I., et al. (2018). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. Cell Reports, 25(9), 2357–2369.e6. [Link]
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Amin, S. A., et al. (2018). Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. Future Medicinal Chemistry, 10(4), 453–479. [Link]
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Sanna, M. L., et al. (2023). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 28(2), 793. [Link]
-
de Souza, N. C. C., et al. (2024). Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation. ACS Omega. [Link]
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Hrabinova, M., et al. (2024). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie. [Link]
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Sanna, M. L., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Pharmaceuticals, 12(1), 23. [Link]
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Hooker, J. M., et al. (2016). Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. Bioorganic & Medicinal Chemistry, 24(16), 3534–3547. [Link]
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Wagner, F. F., et al. (2015). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? Journal of Medicinal Chemistry, 58(4), 1573–1580. [Link]
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Gao, F., et al. (2023). Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency. European Journal of Medicinal Chemistry, 262, 115879. [Link]
-
Lu, J. Y., et al. (2019). Exploring hydroxamic acid inhibitors of HDAC1 and HDAC2 using small molecule tools and molecular or homology modelling. Bioorganic & Medicinal Chemistry Letters, 29(18), 2633–2639. [Link]
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Chen, M., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 22(5), 551–560. [Link]
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Duvic, M., & Vu, J. (2007). Vorinostat: a new oral histone deacetylase inhibitor approved for cutaneous T-cell lymphoma. Expert Opinion on Investigational Drugs, 16(7), 1111–1120. [Link]
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Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e59. [Link]
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- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Solubility & Handling of 2-Bromo-N-Hydroxybenzamide
The following technical guide details the solubility, handling, and stability profile of 2-bromo-N-hydroxybenzamide (and structurally related ortho-substituted hydroxamic acids). This guide is structured for researchers requiring high-fidelity stock solutions for biological assays or synthetic applications.
Part 1: Executive Summary & Physicochemical Profile
2-bromo-N-hydroxybenzamide (CAS: 2593-27-3) is a functionalized hydroxamic acid derivative often utilized as a histone deacetylase (HDAC) inhibitor pharmacophore or a synthetic intermediate.[1] Its solubility behavior is governed by the competing polarity of the hydroxamic acid headgroup (
Core Solubility Directive
-
Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) is the gold standard.
-
Secondary Solvents: Ethanol (EtOH), Methanol (MeOH).[2]
-
Non-Solvents: Diethyl ether, Hexanes, Water (neutral pH).[2]
-
Critical Constraint: The ortho-bromo substituent introduces steric bulk near the carbonyl, potentially influencing the cis/trans amide conformation and increasing susceptibility to hydrolysis or Lossen rearrangement under thermal stress. Do not heat above 40°C.
Physicochemical Data Table
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~216.03 g/mol | Moderate MW facilitates dissolution in polar organic solvents.[2] |
| LogP (Predicted) | ~1.5 – 2.0 | Lipophilic enough to cross membranes; requires organic co-solvent for aqueous assays.[2] |
| pKa (Hydroxamic) | ~8.5 – 9.0 | Weakly acidic.[2] Solubility in water increases significantly at pH > 9.5 (formation of hydroxamate anion).[2] |
| H-Bond Donors | 2 (NH, OH) | High potential for intermolecular H-bonding; solid state is stable, requiring energy (sonication) to disrupt crystal lattice. |
Part 2: Solubility Profile & Solvent Compatibility
The following data summarizes the saturation limits and stability concerns for 2-bromo-N-hydroxybenzamide across common laboratory solvents.
Organic Solvents (Stock Preparation)
| Solvent | Solubility Rating | Estimated Saturation (25°C) | Application |
| DMSO | Excellent | > 50 mg/mL (> 200 mM) | Recommended. Primary stock for bioassays (10–100 mM). |
| Ethanol | Good | ~20–30 mg/mL | Suitable for chemical synthesis or evaporation-based coating.[2] |
| Methanol | Good | ~20–30 mg/mL | Analytical standards (LC-MS).[2] |
| DMF | Excellent | > 50 mg/mL | Alternative to DMSO if sulfur interference is suspected (rare).[2] |
| Acetone | Moderate | ~10 mg/mL | Not recommended for storage due to evaporation.[2] |
Aqueous Systems (Assay Buffers)
-
PBS / Water (pH 7.4): Poor (< 0.5 mg/mL). The compound will likely precipitate if diluted directly from DMSO into water without mixing control.[2]
-
Basic Buffer (pH > 10): Soluble. Formation of the hydroxamate salt increases solubility but drastically accelerates hydrolysis to 2-bromobenzoic acid.[2] Avoid for storage.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Target: Prepare 1 mL of 50 mM stock. Validation: Visual clarity check and concentration verification.[2]
-
Calculate Mass:
-
Weighing: Weigh 10.8 mg of 2-bromo-N-hydroxybenzamide into a sterile, amber glass vial (protect from light).
-
Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture/HPLC, >99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (20–25°C) for 2 minutes. Do not heat.
-
Validation: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or impurities.[2]
Protocol B: "Crash-Free" Aqueous Dilution (for Bioassays)
Challenge: Hydroxamic acids are prone to "crashing out" (precipitating) when a high-concentration DMSO stock hits an aqueous buffer.[2] Method: Step-down dilution.[2]
-
Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or PEG-400 first (yielding 5 mM).
-
Final Dilution: Spike this intermediate into the vortexing assay buffer.
Part 4: Stability & Degradation Pathways
Hydroxamic acids are chemically reactive.[1][2][3][4][5][6] Understanding their degradation ensures you do not screen a decomposed library.[2]
Hydrolysis (The Primary Risk)
In acidic (
-
Indicator: A strong vinegar-like smell or a shift in retention time on HPLC.[2]
Lossen Rearrangement (Thermal Risk)
Heating ortho-substituted hydroxamic acids can trigger rearrangement to an isocyanate, which then decomposes to an amine.[2]
Metal Chelation (Assay Interference)
The hydroxamic acid motif strongly chelates
-
Risk: If your buffer contains trace metals (non-chelated), the compound may form colored complexes (often red/purple with Iron) and precipitate or give false assay readouts.
-
Mitigation: Use EDTA-free buffers only if the metal is the target; otherwise, ensure high-purity water.
Part 5: Visual Workflows
Diagram 1: Stock Preparation & Stability Logic
Caption: Workflow for preparing a stable 50 mM stock solution, highlighting critical checkpoints and degradation risks.
Diagram 2: Aqueous Dilution Strategy
Caption: "Step-Down" dilution strategy to prevent compound precipitation in aqueous assay buffers.
References
-
National Toxicology Program (NTP). Chemical Properties of Benzohydroxamic Acid (Parent Analog).[2] National Institutes of Health.[2] Available at: [Link][1]
-
Marmion, C. J., et al. (2021).[2][7] Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors.[2][5][6] ACS Omega.[2][8] Available at: [Link]
Sources
- 1. 2-bromo-N-hydroxybenzamide | C7H6BrNO2 | CID 24701375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzohydroxamic acid CAS#: 495-18-1 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Mechanistic Profiling of the 2-Bromo-N-Hydroxybenzamide Zinc Binding Group
Executive Summary
The 2-bromo-N-hydroxybenzamide scaffold represents a specialized class of Zinc Binding Groups (ZBGs) utilized in the design of metalloenzyme inhibitors, particularly for Histone Deacetylases (HDACs) and LpxC deacetylases. While the hydroxamic acid moiety (-CONHOH) is the industry standard for chelating catalytic zinc ions, the introduction of an ortho-bromine substituent on the phenyl ring introduces critical electronic and steric modulations that distinctively alter binding kinetics and selectivity profiles.
This guide provides a rigorous mechanistic analysis of how this specific ZBG functions, moving beyond general chelation theory to the specific causalities introduced by the halogenated ortho-substitution.
Structural & Electronic Architecture
To understand the mechanism, one must first deconstruct the pharmacophore. The molecule consists of a hydrophilic metal-binding warhead (hydroxamic acid) directly coupled to a lipophilic surface-recognition cap (2-bromophenyl), without the extended aliphatic linker seen in pan-inhibitors like Vorinostat (SAHA).
The "Ortho-Effect" and pKa Modulation
The efficacy of a hydroxamate ZBG is governed by its acidity (pKa). The anionic form (hydroxamate ion) binds Zn
-
Unsubstituted Benzohydroxamic Acid: pKa
8.8–9.0. -
2-Bromo Substitution: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring. This pulls electron density away from the amide carbonyl and the hydroxylamine nitrogen.
-
Result: The pKa of the hydroxamic acid is lowered (shifted towards
8.0–8.5).[1] This increases the fraction of deprotonated, anionic species available at physiological pH (7.4), theoretically enhancing the on-rate ( ) of zinc chelation.
Steric Inhibition of Resonance
The bulky bromine atom at the ortho position creates steric clash with the carbonyl oxygen or the amide nitrogen. This forces the hydroxamate group to twist out of coplanarity with the phenyl ring.
-
Consequence: This pre-organized "twisted" conformation can reduce the entropic penalty of binding if the enzyme active site requires a non-planar geometry. However, it can also introduce steric clashes if the active site channel is too narrow (e.g., in HDAC6 vs. HDAC1).
Mechanism of Action: The Bidentate Chelation
The core mechanism involves the displacement of a catalytic water molecule from the enzyme's active site.
The Binding Event
-
Entry: The 2-bromophenyl "cap" docks at the rim of the active site tunnel.
-
Water Displacement: The hydroxamic acid warhead enters the catalytic pocket, displacing the Zn
-bound water molecule (which is usually activated by a Histidine-Aspartate dyad). -
Chelation: The hydroxamate forms a five-membered chelate ring with the Zinc ion.
Coordination Geometry
The binding is strictly bidentate , involving:
-
The Carbonyl Oxygen (C=O) : Acts as a Lewis base.
-
The Hydroxyl Oxygen (OH/O-) : Acts as a second Lewis base (usually deprotonated).
This creates a distorted tetrahedral or trigonal bipyramidal geometry around the Zinc, effectively locking the enzyme in an inactive state and preventing substrate (acetyl-lysine) processing.
Visualization of Signaling & Binding Logic
Figure 1: Logical flow of the Zinc displacement and chelation mechanism.
Experimental Validation Protocols
To validate this mechanism in a drug discovery campaign, the following assay cascade is recommended.
Synthesis of 2-Bromo-N-hydroxybenzamide[2]
-
Reagents: Methyl 2-bromobenzoate, Hydroxylamine hydrochloride (
), Potassium Hydroxide (KOH), Methanol. -
Protocol:
-
Dissolve
in MeOH and neutralize with KOH to generate free hydroxylamine. -
Add Methyl 2-bromobenzoate dropwise at 0°C.
-
Stir at room temperature for 2-4 hours (monitor by TLC).
-
Acidify with dilute HCl to precipitate the hydroxamic acid.
-
Recrystallize from EtOH/Water.
-
Checkpoint: Verify structure via
-NMR (Look for characteristic singlet at 11.0–11.5 ppm for NH-OH).
-
Enzymatic Inhibition Assay (Fluorometric)
This protocol measures the
| Step | Action | Critical Parameter |
| 1 | Enzyme Prep | Dilute HDAC1/6 in assay buffer (Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). |
| 2 | Inhibitor Dosing | Prepare serial dilutions of 2-bromo-N-hydroxybenzamide in DMSO. Final DMSO < 1%. |
| 3 | Substrate Addition | Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). |
| 4 | Incubation | Incubate at 37°C for 30 mins. Allow equilibrium binding. |
| 5 | Development | Add Trypsin/Developer solution to release the fluorophore from deacetylated lysine. |
| 6 | Readout | Measure Fluorescence (Ex: 360nm, Em: 460nm). |
Structural Confirmation (X-Ray Crystallography)
To definitively prove the "Ortho-Effect" and chelation geometry:
-
Target: HDAC8 or HDAC-like bacterial homolog (HDAH).
-
Method: Soaking of apo-crystals with 1-5 mM inhibitor.
-
Data Interpretation: Look for the electron density map (
) around the Zinc.-
Success Criteria: Continuous density between Zn and both hydroxamate oxygens.
-
Ortho-Check: Observe the torsion angle of the phenyl ring relative to the amide plane.
-
Therapeutic Implications & Selectivity[3]
The 2-bromo substituent is not merely a passive structural element; it is a selectivity filter .
-
Class I HDACs (1, 2, 3, 8): The active sites are generally accommodating of the phenyl cap, but the 2-bromo group may clash with specific residues at the "rim" of the pocket (e.g., Asp101 in HDAC8), potentially reducing potency compared to unsubstituted analogs if the fit is too tight.
-
Class IIa HDACs: These have a different active site architecture (His substituted for Tyr). The acidity modulation by the bromine becomes critical here for maintaining binding affinity in a less polarized environment.
Workflow Visualization
Figure 2: Experimental workflow for synthesizing and validating the ZBG mechanism.
References
-
Somoza, J. R., et al. (2004). Structural snapshots of human HDAC8 provide insights into the class I histone deacetylases.[2] Structure, 12(7), 1325-1334. Link
-
Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.[2] Nature, 401, 188–193. Link
-
Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link
-
Vannini, A., et al. (2004). Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor. Proceedings of the National Academy of Sciences, 101(42), 15064-15069. Link
-
Newkirk, T. L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI Pharmaceuticals, 14(8), 826. Link
Sources
The Pivotal Role of Ortho-Substitution in Modulating the Biological Activity of Hydroxamic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Hydroxamic acids, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This is largely attributed to their inherent ability to chelate metal ions, a property that allows them to function as potent inhibitors of various metalloenzymes. A critical determinant of their biological efficacy and selectivity lies in the nature and position of substituents on their core structure. This in-depth technical guide focuses on the profound impact of ortho-substitution on the biological activity of aromatic hydroxamic acids. We will delve into the mechanistic underpinnings of their action, with a particular emphasis on their role as histone deacetylase (HDAC) inhibitors. Furthermore, this guide will explore their anti-inflammatory and antimicrobial potential, elucidate structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation.
The Hydroxamic Acid Pharmacophore: A Foundation of Versatile Bioactivity
Hydroxamic acids are characterized by the functional group R-CO-N(OH)-R'. Their biological significance is intrinsically linked to the hydroxamate moiety's ability to act as a bidentate chelator of metal ions, most notably zinc (Zn²⁺) and iron (Fe³⁺). This chelation is central to their mechanism of action as inhibitors of metalloenzymes, where the hydroxamic acid group coordinates with the metal ion in the enzyme's active site, disrupting its catalytic function.[1] This fundamental property underpins their diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]
The Strategic Advantage of Ortho-Substitution in Targeting Metalloenzymes
The substitution pattern on the aromatic ring of a hydroxamic acid plays a crucial role in defining its potency, selectivity, and pharmacokinetic properties. Ortho-substitution, in particular, has emerged as a key strategy in the rational design of highly selective and potent enzyme inhibitors. The placement of a substituent at the position adjacent to the hydroxamic acid linkage can exert significant influence through steric and electronic effects, as well as by enabling specific interactions with the target enzyme's active site.
A Paradigm Shift in HDAC Inhibition: The Rise of Ortho-Substituted Selective Inhibitors
Histone deacetylases (HDACs) are a family of zinc-dependent enzymes that play a pivotal role in the epigenetic regulation of gene expression.[4] Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. While early pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) demonstrated clinical efficacy, their lack of isoform selectivity often led to off-target effects and toxicity.[5][6]
The development of ortho-substituted hydroxamic acids, such as ortho-hydroxyanilides and ortho-aminoanilides, has marked a significant advancement in achieving isoform-selective HDAC inhibition.[7][8][9] These compounds have shown remarkable selectivity for specific HDAC isoforms, particularly HDAC1 and HDAC2, which are often overexpressed in various cancers.[7][9][10]
Mechanism of Enhanced Selectivity: The ortho-substituent can engage in specific hydrogen bonding or other non-covalent interactions with amino acid residues at the rim of the HDAC active site tunnel. This interaction helps to orient the hydroxamic acid moiety for optimal chelation of the catalytic zinc ion while simultaneously discriminating between the subtly different active site architectures of various HDAC isoforms. For instance, the ortho-amino group in some inhibitors forms a critical hydrogen bond with a conserved aspartate residue, a feature not as readily achieved with meta- or para-substituted analogs.
Signaling Pathway: HDAC Inhibition by Ortho-Substituted Hydroxamic Acids
Caption: Mechanism of HDAC inhibition by ortho-substituted hydroxamic acids.
Beyond Cancer: Exploring the Anti-inflammatory and Antimicrobial Potential
While the anticancer properties of ortho-substituted hydroxamic acids as HDAC inhibitors are well-documented, their therapeutic potential extends to other domains, including inflammatory diseases and microbial infections.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Some hydroxamic acids have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] The pan-HDAC inhibitor SAHA, for instance, has been shown to suppress these cytokines and alleviate symptoms in animal models of autoimmune arthritis.[12] The precise contribution of ortho-substitution to this activity is an area of active investigation, with the potential for developing more targeted anti-inflammatory agents.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Hydroxamic acids have shown promise in this area by targeting essential bacterial metalloenzymes.[3][13] A key target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent enzyme crucial for the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[13] Inhibition of LpxC disrupts the bacterial outer membrane, leading to cell death. The structure-activity relationship (SAR) studies of LpxC inhibitors have revealed that substitutions on the aromatic ring can significantly impact their antibacterial potency and spectrum. While specific studies on the exclusive role of ortho-substitution are emerging, it is a promising avenue for the design of novel antibiotics.
Structure-Activity Relationship (SAR) Insights
The biological activity of ortho-substituted hydroxamic acids is governed by a delicate interplay of steric and electronic factors.
| Substituent Property | Effect on Biological Activity | Rationale |
| Electron-donating groups (e.g., -OH, -NH2) | Can enhance HDAC isoform selectivity.[7] | Participate in specific hydrogen bonding interactions with the enzyme active site. |
| Electron-withdrawing groups (e.g., -NO2) | Can decrease HDAC inhibitory potency.[5] | May alter the pKa of the hydroxamic acid, affecting its zinc-chelating ability. |
| Bulky substituents | Can either enhance or decrease activity. | Steric hindrance can prevent proper binding to the active site, but in some cases, it can promote favorable conformations for binding. |
| Hydrophobicity/Hydrophilicity | Influences pharmacokinetic properties. | Affects cell permeability and solubility, which are critical for bioavailability. |
Table 1: Influence of Ortho-Substituent Properties on Biological Activity.
Essential Experimental Protocols
The evaluation of the biological activity of ortho-substituted hydroxamic acids necessitates a series of robust and validated experimental protocols.
In Vitro HDAC Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific HDAC isoform. A common method involves the use of a fluorogenic substrate that, upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the ortho-substituted hydroxamic acid in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare solutions of the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare the developer solution (e.g., containing trypsin and a trichostatin A as a stop solution).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test compound. Include wells for a positive control (a known HDAC inhibitor like SAHA) and a negative control (solvent only).
-
Add the HDAC enzyme to all wells except for the no-enzyme control.
-
Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further period (e.g., 15 minutes) to allow for fluorescent signal development.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Subtract the background fluorescence (no-enzyme control).
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow: In Vitro HDAC Inhibition Assay
Caption: A streamlined workflow for in vitro HDAC inhibition assays.
Cellular Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14][15][16]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the ortho-substituted hydroxamic acid in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound. Include wells for a positive control (e.g., doxorubicin) and a negative control (vehicle-treated cells).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Incubation and Solubilization:
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Perspectives
Ortho-substituted hydroxamic acids represent a highly promising class of therapeutic agents with significant potential in oncology and beyond. The strategic placement of substituents in the ortho position has proven to be a powerful tool for enhancing potency and achieving isoform selectivity, particularly in the context of HDAC inhibition. The insights gained from SAR studies are invaluable for the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects.
Future research should focus on a more in-depth exploration of the role of ortho-substitution in modulating anti-inflammatory and antimicrobial activities. A deeper understanding of the interactions between these compounds and their respective targets at the molecular level will undoubtedly pave the way for the development of novel and highly effective therapies for a wide range of diseases. The continued application of robust experimental protocols, such as those detailed in this guide, will be essential for the rigorous evaluation and advancement of these promising molecules from the laboratory to the clinic.
References
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Aronov, A. M., & Izrael, R. G. (2023). Promising Anti-Inflammatory Tools: Biomedical Efficacy of Lipoxins and Their Synthetic Pathways. MDPI. Retrieved from [Link]
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Choi, J. Y., et al. (2019). Suberoylanilide Hydroxamic Acid Attenuates Autoimmune Arthritis by Suppressing Th17 Cells through NR1D1 Inhibition. PMC. Retrieved from [Link]
-
Leoni, F., et al. (2002). The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines. PMC. Retrieved from [Link]
-
Singh, S., et al. (2021). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Wang, J., et al. (2018). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. PubMed. Retrieved from [Link]
-
Dimitrijevic, B., et al. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI. Retrieved from [Link]
-
Lee, S., et al. (2020). Activity-Guided Design of HDAC11-Specific Inhibitors. PMC. Retrieved from [Link]
-
Orhanović, S., et al. (2003). Antioxidant activity of NSAID hydroxamic acids. PubMed. Retrieved from [Link]
-
Mai, A., et al. (2019). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. Retrieved from [Link]
-
Shadrina, M., et al. (2023). Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. MDPI. Retrieved from [Link]
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Honin, I., et al. (2025). Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications. ACS Publications. Retrieved from [Link]
-
Lee, J., et al. (2021). A Structure-Activity Relationship Study of Novel Hydroxamic Acid Inhibitors around the S1 Subsite of Human Aminopeptidase N. PubMed. Retrieved from [Link]
-
Mai, A., et al. (2019). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. NIH. Retrieved from [Link]
-
Pepeljnjak, S., et al. (2005). Antimicrobial activity of some hydroxamic acids. ResearchGate. Retrieved from [Link]
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Honin, I., et al. (2025). Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications. PubMed. Retrieved from [Link]
-
Pepeljnjak, S., et al. (2005). Antimicrobial activity of some hydroxamic acids. PubMed. Retrieved from [Link]
-
Kleymenova, A. A., et al. (2024). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. ResearchGate. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
Li, Y., et al. (2019). Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. RSC Publishing. Retrieved from [Link]
-
Sow, I. S., et al. (2023). Crystal Structures of a Series of Hydroxamic Acids. MDPI. Retrieved from [Link]
-
Honin, I., et al. (2025). Ortho-Hydroxyanilides: Slow-Acting, Selective HDAC1/HDAC2 Inhibitors Suitable for Photocaging Applications. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Honin, I., et al. (2025). Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2017). Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. SciSpace. Retrieved from [Link]
-
Li, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. Retrieved from [Link]
-
Egorova, A., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Semantic Scholar. Retrieved from [Link]
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- 10. Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suberoylanilide Hydroxamic Acid Attenuates Autoimmune Arthritis by Suppressing Th17 Cells through NR1D1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
Technical Guide: 2-Bromo-N-Hydroxybenzamide in Antimicrobial Therapeutics
This guide provides a rigorous technical analysis of 2-bromo-N-hydroxybenzamide (also known as o-bromobenzohydroxamic acid), focusing on its application as an antimicrobial and antifungal agent.[1][2] Unlike broad-spectrum antibiotics, this compound functions primarily as a targeted metalloenzyme inhibitor and chelating agent.[1][2]
Executive Summary
2-bromo-N-hydroxybenzamide (CAS: 2593-27-3) is a hydroxamic acid derivative characterized by a bidentate chelating motif (
Chemical Profile & Synthesis
Compound Identity:
-
Molecular Formula:
[1][4][5][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Pharmacophore: Hydroxamic acid (
) capable of forming stable 5-membered chelate rings with , , and .[1][2]
Synthesis Protocol
Standardized procedure via Lossen-type rearrangement or direct ester aminolysis.[1][2]
Reagents: Methyl 2-bromobenzoate, Hydroxylamine hydrochloride (
Step-by-Step Methodology:
-
Preparation of Hydroxylamine: Dissolve
(13.4 mmol) in hot MeOH (5 mL). -
Base Activation: Add a solution of
(20 mmol) in MeOH (4 mL) to the hydroxylamine solution. Cool immediately to and stir for 30 minutes to precipitate . Filter to obtain free . -
Aminolysis: Add Methyl 2-bromobenzoate (6.7 mmol) to the filtrate.
-
Incubation: Stir the reaction mixture at room temperature (
) for 20 hours. Monitor via TLC (Chloroform/Ethanol 9:1).[2] -
Work-up: Acidify with Acetic Acid (
, 0.6 mL) to pH ~6. Concentrate under reduced pressure. -
Purification: Dilute residue with water, extract with Ethyl Acetate (
). Dry organic layer over .[1][6] Recrystallize from Ethyl Acetate/Hexane.
Yield: Typical yields range from 60-85%.[1][2]
Figure 1: Synthetic pathway for 2-bromo-N-hydroxybenzamide via ester aminolysis.
Antimicrobial Mechanism of Action
The efficacy of 2-bromo-N-hydroxybenzamide is driven by its ability to starve pathogens of catalytic metal ions or poison metalloenzymes.[1][2]
Target 1: Peptide Deformylase (PDF) Inhibition
Bacterial protein synthesis initiates with N-formylmethionine.[1][2] PDF is the essential metalloprotease (
-
Mechanism: The hydroxamic acid moiety acts as a transition-state analogue.[1][2] It chelates the active site
ion in a bidentate manner, displacing the water molecule required for catalysis.[2] -
Role of 2-Br: The ortho-bromo group occupies the hydrophobic
pocket of the enzyme, improving binding affinity compared to the unsubstituted benzohydroxamic acid.[1][2]
Target 2: Urease Inhibition (Anti-Virulence)
Many pathogens (H. pylori, Proteus mirabilis, Cryptococcus neoformans) use urease to neutralize acidic environments (via ammonia production).[2]
-
Mechanism: The compound coordinates the bi-nickel (
) center of urease, locking the enzyme in an inactive state.[2] This does not always kill the pathogen directly but renders it avirulent and susceptible to host defenses.[2]
Figure 2: Dual mechanism of action targeting metalloenzymes via metal chelation.[1][2]
Antifungal Potential[1][2][8][9][10]
Fungal activity is less about direct cell wall lysis and more about iron deprivation and oxidative stress .
-
Siderophore Mimicry: Fungi rely on siderophores to scavenge iron. 2-bromo-N-hydroxybenzamide can compete for
in the extracellular environment.[1][2] However, unlike natural siderophores, the complex formed may not be transportable into the fungal cell, effectively starving the organism (fungistatic effect).[2] -
Data Summary:
Experimental Protocols for Validation
Protocol A: Broth Microdilution Assay (MIC Determination)
Self-validating system using positive/negative controls.[1][2]
-
Stock Solution: Dissolve 2-bromo-N-hydroxybenzamide in 100% DMSO to 10 mg/mL.
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to
CFU/mL. -
Plate Setup:
-
Incubation: 16-20 hours at
. -
Readout: Visual inspection for turbidity.[1] MIC is the lowest concentration with no visible growth.[2]
Protocol B: Urease Inhibition Assay
To verify mechanism of action.[2]
-
Enzyme: Jack Bean Urease (0.5 units/mL) in phosphate buffer (pH 7.4).
-
Substrate: Urea (100 mM).
-
Indicator: Phenol Red (pH indicator).
-
Reaction:
-
Calculation: % Inhibition =
.[2]
Critical Analysis & Expert Insights
| Feature | Scientific Rationale | Implication for Drug Design |
| Hydroxamic Acid | Strong metal chelator ( | Potent inhibitor but poor pharmacokinetic stability (rapid hydrolysis/glucuronidation).[2] |
| 2-Bromo Group | Steric bulk at ortho position.[1][2] | Restricts bond rotation, locking the conformation to favor active site binding over random chelation.[2] |
| Selectivity | High affinity for | Low toxicity to mammalian cells (which use |
Distinction Note: Do not confuse this compound with N-(2-bromophenyl)-2-hydroxybenzamide. The latter is a salicylanilide (uncoupler of oxidative phosphorylation), whereas the subject of this guide is a hydroxamic acid (metalloenzyme inhibitor).[2]
References
-
CymitQuimica. (n.d.).[2] 2-Bromo-N-hydroxybenzamide CAS 2593-27-3.[1][2][4][7][5][6][8] Retrieved from
-
Kozlov, M. V., et al. (2013).[2][6] "Synthesis and biological evaluation of novel hydroxamic acids." Bioorganic & Medicinal Chemistry Letters, 23(21), 5936-5940.[1][2][6] (Detailed synthesis protocol).
-
Macegoniuk, K., et al. (2016).[2] "Inhibition of bacterial urease by hydroxamic acids." Journal of Enzyme Inhibition and Medicinal Chemistry. (Mechanism of urease inhibition).[2]
-
Clements, J. M., et al. (2001).[2] "Antibiotic activity of BB-3497, a peptide deformylase inhibitor."[1][2] Antimicrobial Agents and Chemotherapy, 45(2), 563-570.[1][2] (Context for PDF inhibition mechanism).
-
US Patent 3629456A. (1971).[2] Benzohydroxamic acid fungitoxic agents. (Historical grounding for fungitoxic claims of the class).[2][9]
-
ResearchGate. (2025). Synthesis and characterization of N-methyl o-bromobenzohydroxamic acid. Retrieved from
Sources
- 1. Cas 615-36-1,2-Bromoaniline | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2593-27-3|2-Bromo-N-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 5. CAS: 2593-27-3 | CymitQuimica [cymitquimica.com]
- 6. 2-bromo-N-hydroxybenzamide synthesis - chemicalbook [chemicalbook.com]
- 7. 2593-27-3,2-bromo-N-hydroxybenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. lookchem.com [lookchem.com]
- 9. US3629456A - Benzohydroxamic acid fungitoxic agents - Google Patents [patents.google.com]
Toxicity Profile and GHS Classification of Benzohydroxamic Acids: A Technical Guide
Part 1: Executive Summary & Chemical Identity
Benzohydroxamic Acid (BHA) and its derivatives represent a critical class of histone deacetylase (HDAC) inhibitors, flotation agents, and urease inhibitors. While their chelating properties drive their therapeutic and industrial utility, they simultaneously present a specific toxicological profile centered on genotoxicity and enzyme inhibition .
This guide synthesizes the Global Harmonized System (GHS) classification with the molecular mechanisms of toxicity, providing researchers with a self-validating framework for risk assessment and experimental handling.
Chemical Identity[1][2]
-
IUPAC Name: N-Hydroxybenzamide
-
CAS Number: 495-18-1[1]
-
Molecular Formula: C
H NO -
Key Functional Group: Hydroxamic Acid (-CONHOH) – A bidentate ligand with high affinity for Zn
and Fe .
Part 2: GHS Classification & Regulatory Profile[2][4]
The primary regulatory hazard for Benzohydroxamic Acid is Germ Cell Mutagenicity , distinguishing it from simple organic acids. The following classification is based on aggregated notifications to the European Chemicals Agency (ECHA) and PubChem data.
GHS Hazard Statements (H-Codes)
| Hazard Class | Category | H-Code | Hazard Statement | Signal Word |
| Germ Cell Mutagenicity | 2 | H341 | Suspected of causing genetic defects | Warning |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation | Warning |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation | Warning |
Note: While Acute Oral Toxicity is not formally categorized in all aggregates, Safety Data Sheets (SDSs) often carry the precautionary text "May be harmful if swallowed." Related hydroxamic acids show varying LD50s, often >2000 mg/kg (Rat), suggesting low acute lethality but significant chronic genotoxic risk.
Precautionary Statements (Selected)
-
P201: Obtain special instructions before use.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][1][3]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
Part 3: Toxicological Mechanisms (The "Why")
The toxicity of BHA is not random; it is a direct consequence of its chemical instability and chelating capability. Understanding these mechanisms allows researchers to predict off-target effects.
Mechanism 1: Hydrolytic Release of Hydroxylamine (The Genotoxic Driver)
The hydroxamic acid moiety is thermodynamically unstable in aqueous environments, particularly at non-neutral pH or in the presence of amidases.
-
Reaction: Hydrolysis cleaves the C-N bond, releasing Benzoic Acid (generally GRAS) and Hydroxylamine (NH
OH) . -
Toxicity: Hydroxylamine is a potent mutagen and hematotoxin. It reacts with cytosine in DNA, causing GC
AT transitions. It also oxidizes hemoglobin to methemoglobin, reducing oxygen transport.
Mechanism 2: Metal Chelation (The Enzymatic Disruptor)
BHA acts as a Zinc Binding Group (ZBG). While this is the mechanism of action for HDAC inhibition, it indiscriminately strips zinc from other metalloenzymes (e.g., Matrix Metalloproteinases, Insulin-Degrading Enzyme), leading to:
-
Cytotoxicity: Disruption of cellular homeostasis.
-
Teratogenicity: Potential interference with zinc-dependent developmental pathways.
Visualization: Toxicity Pathways
The following diagram illustrates the dual pathways of toxicity: Metabolic Hydrolysis and Direct Chelation.
Caption: Figure 1. Dual toxicity pathways of Benzohydroxamic Acid showing the critical release of mutagenic hydroxylamine and direct metalloenzyme inhibition.
Part 4: Experimental Validation Protocols
To validate the toxicity profile in a drug development context, the following protocols are recommended. These are designed to be self-validating controls.
Protocol 1: Modified Ames Test (Salmonella typhimurium)
Rationale: Standard Ames tests may yield false negatives if the metabolic activation (S9 fraction) does not sufficiently mimic the specific amidase activity required to release hydroxylamine.
-
Strains: TA98 (frameshift) and TA100 (base-pair substitution).
-
Modification: Include a pre-incubation step with S9 liver fraction to promote hydrolysis/acylation.
-
Control: Positive control using Sodium Azide (TA100) and 2-Nitrofluorene (TA98).
-
Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity (H341 support).
Protocol 2: Urease Inhibition Assay (Potency Check)
Rationale: Verifies the biological activity of the hydroxamic acid moiety.[4][5][6][7] Loss of inhibition suggests degradation (hydrolysis) of the sample.
-
Reagents: Jack bean urease (25 kU/L), Urea (50 mM), Phenol red indicator.
-
Procedure: Incubate BHA (10-100 µM) with urease for 10 min. Add urea.
-
Readout: Measure absorbance at 560 nm. BHA prevents the pH rise (ammonia production), keeping the solution yellow/orange.
-
Validation: If the solution turns pink (alkaline) rapidly, the BHA has hydrolyzed/degraded, confirming instability.
Part 5: Handling & Risk Management[3]
Decision Logic for Classification
The following logic flow helps researchers determine if a new derivative falls under the same high-risk category.
Caption: Figure 2. Decision tree for classifying hydroxamic acid derivatives based on stability and mutagenicity data.
Storage and Disposal[3]
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture catalyzes hydrolysis to the toxic hydroxylamine.
-
Disposal: Do not mix with heavy metal waste streams (e.g., silver, mercury) as explosive metal-fulminates can theoretically form from hydroxylamine residues. Quench with dilute HCl before disposal to protonate the amine.
References
-
PubChem. (2024). Benzohydroxamic Acid - Compound Summary (CID 10313). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzohydroxamic acid. [Link]
-
Skipper, P. L., et al. (1980). Mutagenicity of hydroxamic acids and the probable involvement of carbamoylation. Cancer Research.[8] [Link]
-
Marmion, C. J., et al. (2004). Hydroxamic acids as potent metalloenzyme inhibitors. Chemical Society Reviews. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. mdpi.com [mdpi.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. cir-safety.org [cir-safety.org]
- 8. Mutagenicity of hydroxamic acids and the probable involvement of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-N-hydroxybenzamide from 2-Bromobenzoate Esters: A Detailed Guide
An Application Note and Protocol for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-bromo-N-hydroxybenzamide, a valuable building block in medicinal chemistry, from its corresponding 2-bromobenzoate ester precursors. We delve into the underlying reaction mechanism, provide a validated, step-by-step laboratory protocol, and offer expert insights into process optimization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing aromatic hydroxamic acids.
Introduction: The Significance of the Hydroxamic Acid Moiety
Hydroxamic acids (-CONHOH) are a pivotal class of organic compounds, renowned for their potent metal-chelating properties. This functionality makes them highly effective as inhibitors for a range of metalloenzymes, most notably histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Consequently, hydroxamic acid derivatives are integral to the development of therapeutics for oncology, inflammatory diseases, and neurological disorders.
The conversion of esters to hydroxamic acids via nucleophilic acyl substitution with hydroxylamine is a fundamental and widely employed transformation in organic synthesis.[1] This application note focuses specifically on the preparation of 2-bromo-N-hydroxybenzamide, leveraging the direct reaction of a 2-bromobenzoate ester with hydroxylamine generated in situ.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this synthesis is a nucleophilic acyl substitution reaction. The process begins with the deprotonation of hydroxylamine hydrochloride (H₂NOH·HCl) by a strong base, typically potassium hydroxide (KOH) or sodium methoxide (NaOMe), to generate free hydroxylamine (H₂NOH).[1] Free hydroxylamine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the 2-bromobenzoate ester. This attack forms a transient tetrahedral intermediate, which subsequently collapses, expelling the alkoxide (e.g., methoxide or ethoxide) as a leaving group to yield the stable N-hydroxybenzamide product.
The use of a strong base is critical; it liberates the neutral hydroxylamine, which is significantly more nucleophilic than its protonated hydrochloride salt, thereby driving the reaction forward.[1]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of benzohydroxamic acids from methyl ester precursors.[2][3] It is designed for a ~7 mmol scale but can be adjusted as needed.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.05 | 1.0 | 6.7 | 1.44 g |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 2.0 | 13.4 | 0.93 g |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 3.0 | 20.0 | 1.12 g |
| Methanol (MeOH) | CH₃OH | 32.04 | - | - | ~15 mL |
| Acetic Acid (AcOH) | CH₃COOH | 60.05 | - | - | ~0.6 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | As needed |
| Deionized Water (H₂O) | H₂O | 18.02 | - | - | As needed |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Step-by-Step Procedure
The overall workflow is a sequential process from reagent preparation to final product purification.
-
Preparation of Free Hydroxylamine: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (0.93 g, 13.4 mmol) in hot methanol (5 mL). In a separate flask, dissolve potassium hydroxide (1.12 g, 20.0 mmol) in methanol (4 mL). Add the KOH solution to the hydroxylamine solution. A precipitate of KCl will form.
-
Expert Insight: Using a slight excess of base ensures the complete conversion of hydroxylamine hydrochloride to its more reactive free base form.[1]
-
-
Reaction Initiation: Immediately cool the resulting mixture in an ice-water bath to 0°C for 30 minutes.[2] To this cold, stirred suspension, add methyl 2-bromobenzoate (1.44 g, 6.7 mmol).
-
Reaction Incubation: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 20 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Workup and Extraction: After 20 hours, add acetic acid (~0.6 mL) to neutralize the excess KOH. Remove the methanol under reduced pressure using a rotary evaporator.[2]
-
Expert Insight: Neutralization prevents potential base-catalyzed side reactions or hydrolysis of the product during workup.
-
-
Dilute the resulting residue with deionized water (~50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude oil or solid by silica gel column chromatography. A typical eluent system is a gradient of chloroform/ethanol.[2] The final product can be further purified by washing or recrystallization from appropriate organic solvents. Expected yields typically range from 20-60%.[2]
Safety and Handling
CRITICAL: Hydroxylamine and its salts pose significant health risks. Always handle these chemicals with extreme caution in a well-ventilated chemical fume hood.[4]
-
Hazards: Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[4][5][6] It may also cause damage to organs through prolonged exposure.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and splash-proof safety goggles or a face shield at all times.[5]
-
Handling: Avoid creating dust.[5] Do not breathe dust or vapors.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[4]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete generation of free hydroxylamine (insufficient base).2. Inactive ester (steric hindrance).3. Insufficient reaction time or temperature. | 1. Ensure KOH is fresh and anhydrous. Use the correct stoichiometry.2. Consider alternative methods such as microwave-assisted synthesis, which can provide the energy needed for less reactive esters.[8]3. Extend reaction time and monitor by TLC. Gentle heating (40-50°C) can be attempted, but monitor for decomposition. |
| Messy Reaction / Multiple Spots on TLC | 1. Ester hydrolysis due to excess water.2. Decomposition of hydroxylamine or product. | 1. Use anhydrous methanol and fresh, dry reagents.2. Avoid high temperatures. Ensure the initial cooling step is performed correctly. |
| Difficult Purification | 1. Co-elution of product with starting material.2. Presence of inorganic salts in the crude product. | 1. Optimize the chromatography eluent system. A shallower gradient or a different solvent system (e.g., hexanes/ethyl acetate) may improve separation.2. Ensure the aqueous workup is thorough to remove all KCl and excess KOH/acetate salts. |
For particularly unreactive esters, the addition of a catalytic amount of potassium cyanide (KCN) has been shown to improve yields by forming a more reactive acylcyanide intermediate, though this introduces extreme toxicity risks and should only be attempted by experienced chemists with appropriate safety protocols.[1][9][10]
References
-
Massaro, A., et al. (2007). A New, Rapid, and Efficient Microwave-Assisted Synthesis of Hydroxamic Acids. Synthesis, 2007(20), 3201-3204. [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
PrepChem. (n.d.). Preparation of 2-bromobenzoic acid. [Link]
- Google Patents. (2014). CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines.
-
Reddy, P. G., et al. (2021). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 25(14), 1696-1729. [Link]
- Ho, C. Y., et al. (2006). US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
- Ho, C. Y., et al. (2006). US7091378B2 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
-
ResearchGate. (n.d.). (PDF) Methods for Hydroxamic Acid Synthesis. [Link]
-
Mallinckrodt Baker, Inc. (1999). HYDROXYLAMINE HYDROCHLORIDE. [Link]
-
European Patent Office. (2000). EP 1044956 A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. [Link]
-
Durham Tech. (n.d.). SAFETY DATA SHEET - Hydroxylamine, hydrochloride. [Link]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. soest.hawaii.edu [soest.hawaii.edu]
- 8. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 9. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]
- 10. US7091378B2 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]
Application Notes: A Researcher's Guide to In Vitro Fluorometric HDAC Inhibition Assays for Hydroxamic Acids
Introduction: The "Why" of HDAC Inhibition
Histone Deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By removing acetyl groups from the lysine residues of histone proteins, HDACs promote the condensation of chromatin, making it less accessible to transcription factors and thereby repressing gene transcription.[2] This fundamental process is implicated in cell cycle progression, proliferation, and differentiation.[1] Dysregulation of HDAC activity is a hallmark of various diseases, particularly cancer and neurological disorders, making them a compelling therapeutic target.[3]
The zinc-dependent HDACs, which include Class I, II, and IV enzymes, feature a critical Zn²⁺ ion within their catalytic active site.[1] Hydroxamic acids represent a prominent class of HDAC inhibitors (HDACis) that function by potently chelating this zinc ion, effectively blocking the enzyme's deacetylase activity.[4][5] This guide provides a detailed protocol and the underlying scientific rationale for quantifying the inhibitory potential of novel hydroxamic acid derivatives using a robust, fluorescence-based in vitro assay.
Assay Principle: A Two-Step Enzymatic Cascade for Signal Amplification
The most common and sensitive method for measuring HDAC activity in vitro is a two-step fluorometric assay. This approach offers a high signal-to-noise ratio and is amenable to high-throughput screening.[6]
-
HDAC Deacetylation: The assay begins with a synthetic peptide substrate that mimics a histone tail, containing an acetylated lysine residue (Lys-Ac) flanked by a fluorophore-quencher pair. A widely used substrate is Boc-Lys(Ac)-AMC, where 7-amino-4-methylcoumarin (AMC) is the fluorophore whose signal is quenched. The active HDAC enzyme recognizes this substrate and removes the acetyl group, generating a deacetylated peptide.[7]
-
Developer-Mediated Fluorophore Release: In the second step, a "developer" enzyme, typically a protease like trypsin, is added to the reaction.[2] This developer is specifically chosen for its ability to cleave the peptide bond adjacent to the now-deacetylated lysine. This cleavage liberates the AMC fluorophore from its quencher, resulting in a dramatic increase in fluorescence.
The measured fluorescence intensity is directly proportional to the amount of deacetylated substrate, and thus, directly proportional to the HDAC enzyme's activity. When an inhibitor like a hydroxamic acid is present, it blocks the initial deacetylation step, preventing the subsequent fluorescence signal generation.
Diagram: Fluorometric HDAC Assay Workflow
Caption: The two-stage enzymatic reaction for detecting HDAC activity.
Experimental Protocol: Quantifying IC₅₀ for Hydroxamic Acids
This protocol is designed for a 96-well microplate format and can be adapted for various zinc-dependent HDAC isoforms.
I. Materials and Reagents
-
Equipment:
-
Fluorescence microplate reader with filters for Ex/Em of ~355/460 nm.
-
37°C incubator.
-
Multichannel pipettes and sterile tips.
-
Low-protein-binding microcentrifuge tubes.
-
-
Reagents:
-
HDAC Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.[2] Store at 4°C.
-
Recombinant Human HDAC Enzyme: (e.g., HDAC1, HDAC6, or HDAC8). Store at -80°C in aliquots.
-
HDAC Fluorogenic Substrate: (e.g., Boc-L-Lysine(ε-acetyl)-AMC). Prepare a concentrated stock (e.g., 10 mM) in DMSO and store at -20°C.
-
Test Compound (Hydroxamic Acid): Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
-
Positive Control Inhibitor: Trichostatin A (TSA). Prepare a 1 mM stock in DMSO. Store at -20°C.
-
Developer Solution: Trypsin at 0.5 mg/mL in HDAC Assay Buffer. Prepare fresh before use.
-
Plate: Solid black, flat-bottom 96-well microplate.
-
II. Step-by-Step Methodology
1. Preparation of Working Solutions (on ice):
-
Enzyme Working Solution: Dilute the recombinant HDAC enzyme stock to the final working concentration (e.g., 50 nM) in cold HDAC Assay Buffer.[2] The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Working Solution: Dilute the substrate stock to the final working concentration (e.g., 100 µM) in HDAC Assay Buffer.[2]
-
Inhibitor Dilution Series:
-
Perform a serial dilution of your hydroxamic acid test compound and the TSA positive control. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.[8]
-
Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1%.
-
2. Assay Plate Setup:
-
Design the plate layout to include all necessary controls in triplicate.
-
100% Activity Control (No Inhibitor): Receives enzyme and DMSO vehicle.
-
Test Compound Wells: Receives enzyme and serial dilutions of the hydroxamic acid.
-
Positive Control Wells: Receives enzyme and serial dilutions of TSA.
-
Blank (No Enzyme Control): Receives assay buffer instead of enzyme. This is crucial for background fluorescence subtraction.
-
3. Reaction Execution:
-
Step A: Inhibitor & Enzyme Pre-incubation
-
To each well (except the Blank), add 25 µL of the appropriate inhibitor dilution or DMSO vehicle.
-
Add 25 µL of the Enzyme Working Solution to all wells except the Blank wells. Add 25 µL of Assay Buffer to the Blank wells.
-
Mix gently by tapping the plate.
-
Causality Check: Incubate the plate for 20 minutes at room temperature.[2] This pre-incubation step is critical to allow the hydroxamic acid to bind to the HDAC active site and reach equilibrium before the substrate is introduced.
-
-
Step B: Reaction Initiation & Deacetylation
-
Initiate the enzymatic reaction by adding 50 µL of the Substrate Working Solution to all wells. The final reaction volume is now 100 µL.
-
Mix gently, cover the plate, and incubate for 30-60 minutes at 37°C.[2][9] Incubation time should be optimized to ensure the 100% activity control remains within the linear range of the fluorescence reader.
-
-
Step C: Development
-
Add 50 µL of the Developer Solution to each well.
-
Mix gently and incubate for 30 minutes at 37°C.[9]
-
4. Signal Detection:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]
Data Analysis and Interpretation
1. Background Correction:
-
Calculate the average Relative Fluorescence Units (RFU) from the Blank (No Enzyme) wells.
-
Subtract this average background RFU from the RFU of all other wells.
2. Calculation of Percent Inhibition:
-
Calculate the average corrected RFU for the 100% Activity Control (no inhibitor).
-
For each inhibitor concentration, calculate the Percent Inhibition using the following formula[10]: % Inhibition = (1 - (Corrected RFU_Inhibitor / Corrected RFU_100%_Activity)) * 100
3. IC₅₀ Determination:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which 50% of the enzyme's activity is blocked.[11]
-
Plot % Inhibition versus the log[Inhibitor Concentration].
-
Fit the resulting dose-response curve using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.[11][12] Software such as GraphPad Prism or R is commonly used for this analysis.
Sample Data Presentation
| Compound | Concentration (nM) | Avg. RFU (Corrected) | % Inhibition | IC₅₀ (nM) |
| Control (No Inhibitor) | 0 | 15,000 | 0% | - |
| Hydroxamic Acid X | 1 | 13,500 | 10% | 35.2 |
| 3 | 11,250 | 25% | ||
| 10 | 8,250 | 45% | ||
| 30 | 5,100 | 66% | ||
| 100 | 2,250 | 85% | ||
| 300 | 900 | 94% | ||
| Trichostatin A (TSA) | 0.1 | 12,000 | 20% | 2.1 |
| 1 | 6,000 | 60% | ||
| 10 | 1,500 | 90% |
Diagram: Mechanism of Hydroxamic Acid Inhibition
Caption: Hydroxamic acid chelates the active site Zn²⁺, blocking substrate binding.
Trustworthiness and Validation: A Self-Validating System
A robust protocol is a self-validating one. The inclusion of specific controls is non-negotiable and provides confidence in the generated data.
-
The Blank Control (No Enzyme): This is the absolute baseline. It accounts for background fluorescence from the buffer, substrate auto-hydrolysis, and the plate itself. A high blank signal can indicate substrate instability or contamination and must be addressed.
-
The 100% Activity Control (No Inhibitor): This defines the top of your assay window (100% activity). Its value should be significantly higher than the blank (a signal-to-background ratio >10 is desirable). Inconsistent values between replicates suggest pipetting errors or unstable enzyme activity.
-
The Positive Control Inhibitor (e.g., TSA): This is arguably the most critical validation step. TSA is a well-characterized, potent pan-HDAC inhibitor. Obtaining an IC₅₀ value for TSA that is consistent with literature reports confirms that the entire assay system—enzyme, substrate, buffer, and detection—is functioning correctly and is sensitive to inhibition. If the test compounds show no activity but the TSA control works, it points to the compounds being inactive, not a failed assay.
By interpreting the results from these controls, a researcher can definitively trust the IC₅₀ values generated for their novel hydroxamic acid compounds.
References
-
Epigentek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
-
Millán, Y., et al. (2022). Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes. ACS Chemical Biology. Retrieved from [Link]
-
López-Vallejo, F., et al. (2020). Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines. Scientific Reports. Retrieved from [Link]
-
BioVision Inc. (2021). HDAC Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Wegener, D., et al. (2003). Nonradioactive in vitro assays for histone deacetylases. Methods in Enzymology. Retrieved from [Link]
-
S-J., R., et al. (2013). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules. Retrieved from [Link]
-
da Silva, G. N., et al. (2023). Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]
-
Opera, D. E., et al. (2015). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. ACS Chemical Neuroscience. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HDAC8 Substrates: Histones and Beyond. Retrieved from [Link]
-
Shapiro, A. (2021). How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate. Retrieved from [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonradioactive in vitro assays for histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. abcam.co.jp [abcam.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Note: High-Precision Colorimetric Characterization of Iron Chelation by 2-Bromo-N-Hydroxybenzamide
Executive Summary
This application note details the validation protocol for 2-bromo-N-hydroxybenzamide , a synthetic hydroxamic acid derivative, as a ferric iron (Fe³⁺) chelator. While hydroxamic acids are well-documented siderophores, the ortho-bromo substitution introduces specific steric and electronic parameters that influence binding stability and lipophilicity.
This guide provides two complementary protocols:
-
Direct Spectrophotometric Assay (Job’s Method): For determining the binding stoichiometry (Metal:Ligand ratio) and conditional stability.
-
Chrome Azurol S (CAS) Competition Assay: For rapid screening of chelation potency relative to a high-affinity standard.
Target Audience: Medicinal chemists optimizing HDAC inhibitors, microbiologists studying siderophore mimetics, and inorganic chemists characterizing novel ligands.
Scientific Principles & Mechanism
The Chemistry of Chelation
2-bromo-N-hydroxybenzamide functions as a bidentate ligand. The hydroxamic acid moiety (-CONHOH) deprotonates to form a five-membered chelate ring with Fe³⁺, coordinating through the carbonyl oxygen and the hydroxamate oxygen.
-
The "2-Bromo" Effect: The bromine atom at the ortho position exerts an electron-withdrawing inductive effect (-I), which slightly lowers the pKa of the hydroxamic acid group compared to unsubstituted benzohydroxamic acid. This can enhance deprotonation at physiological pH but may introduce steric bulk that destabilizes the crowded 1:3 (Fe:Ligand) octahedral complex, potentially favoring a 1:2 geometry.
Assay Logic
-
Direct Assay: Fe³⁺-hydroxamate complexes exhibit a characteristic Charge Transfer (LMCT) band in the visible region (typically
500–540 nm), appearing red-violet in acidic/neutral buffers. -
CAS Assay: This is a "tug-of-war" assay. The dye Chrome Azurol S (CAS) forms a blue complex with Fe³⁺ and the surfactant HDTMA.[1] A strong chelator removes the iron from CAS, causing a color shift from Blue (
630 nm) to Orange (free CAS).
Materials & Reagent Preparation
Critical Reagents
-
Ligand Stock: 2-bromo-N-hydroxybenzamide (10 mM) in DMSO. Note: The bromo-substitution increases lipophilicity; aqueous solubility is limited. DMSO is essential.
-
Iron Stock: 10 mM FeCl₃·6H₂O in 0.1 M HCl. Note: Acidic conditions prevent the formation of insoluble iron hydroxides (Fe(OH)₃) before the assay begins.
-
CAS Dye Solution: 60.5 mg Chrome Azurol S dissolved in 50 mL ddH₂O.[2]
-
Surfactant: 72.9 mg HDTMA (Hexadecyltrimethylammonium bromide) in 40 mL ddH₂O.
-
Buffer: 0.1 M Acetate Buffer (pH 5.5) and 0.1 M HEPES (pH 7.4).
Visualization of Assay Workflow
The following diagram outlines the decision process and workflow for characterizing the compound.
Caption: Workflow for characterizing 2-bromo-N-hydroxybenzamide using Direct Binding (Left) and CAS Competition (Right).
Protocol A: Direct Spectrophotometric Determination (Job's Method)
This method determines the stoichiometry (
Procedure
-
Wavelength Scan:
-
Mix 100 µL of 1 mM FeCl₃ and 300 µL of 1 mM Ligand in 2.6 mL Acetate Buffer (pH 5.5).
-
Scan absorbance from 400 nm to 700 nm against a reagent blank.
-
Identify
(Expected: ~510–530 nm).
-
-
Job's Plot Preparation:
-
Prepare a series of solutions where the total molar concentration ([Fe] + [Ligand]) is constant (e.g., 1.0 mM), but the mole fraction (
) varies from 0 to 1. -
Table 1: Pipetting Scheme for Job's Method (Total Vol: 3 mL)
-
| Tube | X_Ligand | Vol Ligand (1 mM) | Vol Fe(III) (1 mM) | Buffer Vol |
| 1 | 0.0 | 0 µL | 1000 µL | 2000 µL |
| 2 | 0.1 | 100 µL | 900 µL | 2000 µL |
| 3 | 0.3 | 300 µL | 700 µL | 2000 µL |
| 4 | 0.5 | 500 µL | 500 µL | 2000 µL |
| 5 | 0.7 | 700 µL | 300 µL | 2000 µL |
| 6 | 0.9 | 900 µL | 100 µL | 2000 µL |
| 7 | 1.0 | 1000 µL | 0 µL | 2000 µL |
-
Measurement:
Data Analysis
Plot
-
Peak at X = 0.66: Indicates 1:2 complex (Likely for 2-bromo derivative due to steric hindrance).
-
Peak at X = 0.75: Indicates 1:3 complex (Classic octahedral geometry).
Protocol B: CAS Competition Assay
This method measures the ligand's ability to steal iron from a pre-formed complex.[1]
Reagent Setup (The "Blue" Solution)
-
Mix 10 mL of 1 mM FeCl₃ (in 10 mM HCl) with 50 mL of CAS solution.
-
Slowly add this mixture to 40 mL of HDTMA solution while stirring.
-
Result: A dark blue solution. Autoclave or filter sterilize if storing.
Procedure
-
Reference: Add 100 µL of DMSO (solvent blank) to 900 µL CAS Solution. Measure
(This is ). -
Sample: Add 100 µL of 2-bromo-N-hydroxybenzamide (various concentrations) to 900 µL CAS Solution.
-
Incubation: Allow to stand for 1–4 hours at room temperature. The reaction is slow due to iron exchange kinetics.
-
Readout: Measure Absorbance at 630 nm (Blue) and 450 nm (Orange).
Calculation
Calculate the percentage of chelation activity:
Mechanism of Action Diagram
The following diagram illustrates the competitive equilibrium central to the CAS assay.
Caption: Chemical equilibrium in the CAS assay. The ligand sequesters Iron, releasing the CAS dye.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Precipitation | pH too high (>7.0) causes Fe(OH)₃ formation. | Maintain pH between 5.0 and 6.0 using Acetate buffer. |
| Turbidity in CAS | HDTMA concentration incorrect or cold reagents. | Ensure HDTMA is fully dissolved; warm solution to 30°C if needed. |
| Low Signal (Direct) | 2-bromo group steric hindrance. | Increase incubation time to 60 mins; ensure 50% DMSO if solubility is poor. |
| Color Fading | Photoreduction of Fe(III) to Fe(II). | Keep samples in the dark during incubation. Hydroxamates bind Fe(III) specifically. |
References
-
Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores.[1] Analytical Biochemistry, 160(1), 47–56.
-
Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113–203.
-
Kurzak, B., et al. (1992). Hydroxamic acids as iron chelators: Stability and structure. Journal of Inorganic Biochemistry.
-
Gomes, A., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores.[1] ACS Omega.[1]
-
[1]
-
Sources
- 1. youtube.com [youtube.com]
- 2. academicjournals.org [academicjournals.org]
- 3. asdlib.org [asdlib.org]
- 4. ijbpr.net [ijbpr.net]
- 5. researchgate.net [researchgate.net]
- 6. docenti.unina.it [docenti.unina.it]
- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 8. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 2-bromo-N-hydroxybenzamide Stock Solutions for Cell Culture
Abstract & Scientific Rationale
2-bromo-N-hydroxybenzamide (also known as 2-bromobenzenecarbohydroxamic acid) is a bioactive small molecule belonging to the hydroxamic acid class. Compounds containing the hydroxamic acid moiety (
However, the utility of this compound in cellular assays is frequently compromised by improper stock solution preparation. Hydroxamic acids are prone to hydrolysis in aqueous environments and precipitation due to poor water solubility. Furthermore, they react readily with trace metals (e.g.,
This guide provides a rigorous, field-validated protocol for preparing, storing, and applying 2-bromo-N-hydroxybenzamide to ensure reproducibility in cell-based assays.
Physicochemical Properties & Safety
Before initiating the protocol, verify the compound properties to calculate molarity accurately.
| Property | Value | Notes |
| Chemical Name | 2-bromo-N-hydroxybenzamide | |
| CAS Number | 2593-27-3 | |
| Molecular Formula | ||
| Molecular Weight | 216.03 g/mol | Use this value for all Molarity calculations.[1] |
| Solubility (Water) | < 1 mg/mL | Practically insoluble; unsuitable for direct aqueous stock. |
| Solubility (DMSO) | ~50-100 mM | Recommended solvent (Cell Culture Grade). |
| Solubility (Ethanol) | ~20-30 mM | Alternative, but higher volatility affects concentration stability. |
| Stability | Hygroscopic; Light Sensitive | Hydrolyzes to carboxylic acid in acidic/basic aqueous solutions. |
Safety Warning: Hydroxamic acids can exhibit mutagenic properties (Ames positive). Always handle powder in a biosafety cabinet wearing nitrile gloves, lab coat, and safety glasses.
Materials & Reagents
-
Compound: 2-bromo-N-hydroxybenzamide (High Purity >98%).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent), sterile filtered,
99.9%. -
Vials: Amber glass vials (to protect from light) with PTFE-lined caps. Avoid polystyrene tubes for pure DMSO storage.
-
Filtration (Optional but Recommended): 0.2
m PTFE or Nylon syringe filters. Do not use Cellulose Acetate (CA) as DMSO degrades it.
Protocol: Stock Solution Preparation (50 mM)
Objective: Prepare a 50 mM stock solution in anhydrous DMSO. This concentration allows for a 1:1000 dilution to achieve a working concentration of 50
Step-by-Step Methodology
-
Calculation: To prepare 1 mL of a 50 mM stock:
-
Weighing:
-
Weigh approximately 10-11 mg of the powder into a sterile amber glass vial. Record the exact mass (e.g., 10.95 mg).
-
-
Solvent Addition (Gravimetric Adjustment):
-
Calculate the exact volume of DMSO required for the weighed mass to achieve 50 mM.
-
Example: If you weighed 10.95 mg:
-
Add the calculated volume of sterile DMSO to the vial.
-
-
Dissolution:
-
Vortex vigorously for 30-60 seconds.
-
Expert Tip: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes. Hydroxamic acids can form intermolecular hydrogen bonds that resist solvation; mild heat breaks these interactions.
-
-
Sterilization (Critical for Long-term Culture):
-
Although DMSO is bacteriostatic, fungal spores can survive. Filter the stock through a 0.2
m PTFE syringe filter into a fresh sterile amber vial.
-
-
Aliquoting & Storage:
-
Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. -
Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).
-
Desiccation: Store vials in a sealed container with desiccant silica gel to prevent DMSO from absorbing atmospheric water, which accelerates hydrolysis.
-
Protocol: Application in Cell Culture (Serial Dilution)
The "Solvent Shock" Problem: Direct addition of high-concentration DMSO stocks to media can cause local precipitation of the compound before it disperses, leading to "micro-crystals" that kill cells via physical stress rather than chemical activity.
The Solution: Use an intermediate dilution step or rapid mixing.
Workflow Diagram: Preparation & Dilution
Figure 1: Workflow for the preparation of sterile stock solutions and subsequent dilution strategies. Note the critical filtration step using PTFE membranes.
Dilution Table (for 10 mL Culture Media)
| Desired Final Conc. | Dilution Factor | Volume of Stock (50 mM) | Volume of Media | Final DMSO % |
| 100 | 1:500 | 20 | 9.98 mL | 0.2% |
| 50 | 1:1000 | 10 | 9.99 mL | 0.1% |
| 10 | 1:5000 | 2 | 10.00 mL | 0.02% |
| 1 | 1:50000 | 0.2 | 10.00 mL | 0.002% |
*For very small volumes (< 1
Troubleshooting & Expert Insights
Color Change (The "Iron Test")
Hydroxamic acids are siderophores (iron chelators).
-
Observation: If your cell culture media turns slightly red or violet upon adding the compound.
-
Cause: The hydroxamic acid is chelating trace Iron (III) in the media (e.g., from Transferrin or inorganic salts) forming a colored complex.
-
Impact: This confirms the compound is chemically active but may reduce the effective free concentration available to inhibit the target enzyme (e.g., HDAC).
-
Solution: This is usually unavoidable in serum-containing media. Ensure controls are treated identically.
Precipitation
-
Observation: Crystals visible under the microscope immediately after treatment.
-
Cause: The "Solvent Shock" occurred.
-
Solution: Warm the culture media to 37°C before adding the drug. Add the drug dropwise while swirling the media. Do not add the drug to a static well; mix immediately.
Cytotoxicity of Vehicle
-
Observation: Cell death in the "Vehicle Control" (DMSO only).
-
Solution: Ensure the final DMSO concentration never exceeds 0.1% for sensitive primary cells or 0.5% for robust cell lines (e.g., HeLa, HEK293).
References
-
PubChem. (2023). 2-bromo-N-hydroxybenzamide Compound Summary. National Library of Medicine. [Link]
-
Sow, I. S., et al. (2023).[4] Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes.[5] European Journal of Chemistry.[5] [Link]
- Mwakwari, S. C., et al. (2010). Hydroxamic acid inhibitors of HDACs: Design and synthesis. (General reference on Hydroxamic Acid stability).
Sources
- 1. 2-bromo-N-hydroxybenzamide | C7H6BrNO2 | CID 24701375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DMSO stock preparation [protocols.io]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]
Application Note: Fluorometric Profiling of HDAC Isoform Selectivity
Abstract
This guide details the protocol for determining the isoform selectivity of Histone Deacetylase (HDAC) inhibitors using a two-step fluorometric assay. Unlike generic screening methods, this protocol emphasizes the critical selection of acyl-substrate derivatives—specifically Boc-Lys(Ac)-AMC for Class I/IIb and Boc-Lys(Tfa)-AMC for Class IIa—to accurately distinguish between zinc-dependent HDAC isoforms. We provide a validated workflow for
Introduction: The Selectivity Challenge
Histone Deacetylases (HDACs) are critical epigenetic regulators classified into four classes based on homology. While pan-HDAC inhibitors (e.g., SAHA/Vorinostat) are clinically approved, they often suffer from off-target toxicity (e.g., thrombocytopenia, fatigue). The current frontier in drug development focuses on isoform-selective inhibitors to improve the therapeutic index.[1]
-
Class I (HDAC 1, 2, 3, 8): Ubiquitous, nuclear, primarily deacetylate histones.
-
Class IIa (HDAC 4, 5, 7, 9): Tissue-specific, minimal catalytic activity against acetyl-lysine, often require trifluoroacetyl substrates for in vitro detection.
-
Class IIb (HDAC 6, 10): Cytosolic, major target is tubulin (HDAC6).
Standard colorimetric assays lack the sensitivity required for kinetic profiling. This fluorometric method utilizes the "developer" principle, providing a high dynamic range and Z' factors > 0.7, making it suitable for high-throughput selectivity profiling.
Assay Principle: The Two-Step Mechanism
The assay relies on a non-fluorescent substrate that becomes a target for a proteolytic "developer" only after deacetylation.
-
Enzymatic Reaction (Step 1): The HDAC enzyme removes the acetyl (or trifluoroacetyl) group from the
-amino group of the lysine residue on the substrate. -
Development (Step 2): A developer solution containing Trypsin is added.[2] Trypsin cleaves the amide bond at the C-terminus of the deacetylated lysine, releasing the fluorophore 7-amino-4-methylcoumarin (AMC).[3][4]
Diagram 1: Assay Mechanism
Caption: Two-step fluorometric detection. Fluorescence is only generated if the HDAC enzyme successfully removes the acetyl group, permitting Trypsin cleavage.
Critical Reagents & Substrate Selection
To measure selectivity, you must match the substrate to the catalytic preference of the isoform.
| Component | Specification | Purpose |
| Class I/IIb Substrate | Boc-Lys(Ac)-AMC | Standard substrate for HDAC 1, 2, 3,[6] 6. Mimics natural acetyl-lysine. |
| Class IIa Substrate | Boc-Lys(Tfa)-AMC | Trifluoroacetyl-lysine.[6] Class IIa HDACs have a Tyr-to-His active site mutation, reducing activity against Ac-Lys but retaining activity against Tfa-Lys. |
| Developer | Trypsin (10 mg/mL stock) | Cleaves deacetylated Lys-AMC. |
| Inhibitor (Control) | Trichostatin A (TSA) | Pan-HDAC inhibitor (Positive control). |
| Selective Control | Tubastatin A | HDAC6 selective inhibitor (Validation). |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 | Physiological pH and ionic strength. Avoid phosphate buffers which can inhibit some enzymes. |
Experimental Protocol
Phase 1: Enzyme Titration (Linearity Check)
Objective: Determine the optimal enzyme concentration that produces a linear signal over time, ensuring <10% substrate conversion to maintain Michaelis-Menten conditions.
-
Preparation: Dilute recombinant HDAC isoform (e.g., HDAC1 or HDAC6) in Assay Buffer to 2x the highest test concentration (e.g., 200 ng/µL down to 0 ng/µL).
-
Substrate: Prepare 2x Substrate Solution (e.g., 50 µM Boc-Lys(Ac)-AMC).
-
Reaction:
-
Add 25 µL Enzyme dilution to a black 96-well plate (low binding).
-
Add 25 µL Substrate Solution.
-
Incubate at 37°C for 30, 60, and 90 minutes.
-
-
Development: Add 50 µL Developer Solution (Trypsin + 10 µM TSA to stop HDAC reaction). Incubate 15 min at RT.
-
Read: Measure Fluorescence (Ex 355 nm / Em 460 nm).
-
Analysis: Plot RFU vs. [Enzyme]. Select a concentration from the linear portion of the curve (typically yielding 20,000–50,000 RFU).
Phase 2: Isoform Selectivity ( Determination)
Objective: Quantify the potency of a test compound against specific isoforms.
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare 100x stocks of test compounds in DMSO.
-
Perform 3-fold serial dilutions in DMSO (e.g., 10 mM to 1 nM).
-
Dilute compounds 1:50 into Assay Buffer to create 2x Compound Working Solutions (Final DMSO will be 1% in assay).
-
-
Enzyme Prep: Dilute HDAC isoform to the optimal concentration determined in Phase 1 (2x stock).
-
Substrate Prep: Dilute appropriate substrate (Ac-AMC or Tfa-AMC) to 2x concentration (typically 20-50 µM).
-
Plate Setup (Black 96-well):
-
Blank: 25 µL Buffer + 25 µL Substrate (No Enzyme).
-
Control (100% Activity): 25 µL Enzyme + 25 µL Buffer (with DMSO).
-
Test: 25 µL Enzyme + 25 µL Compound.
-
-
Incubation 1 (Pre-incubation): Incubate Enzyme and Compound for 15 mins at RT to allow binding equilibrium.
-
Reaction Start: Add 25 µL Substrate to all wells.
-
Incubation 2 (Enzymatic): Incubate at 37°C for 30–60 minutes.
-
Stop & Develop: Add 50 µL Developer Solution (containing Trypsin and 2 µM TSA).
-
Note: The TSA here ensures the HDAC reaction stops immediately upon developer addition.
-
-
Readout: Incubate 15 mins at RT in dark. Read Fluorescence (Ex 360/Em 460).
Diagram 2: Experimental Workflow
Caption: Standardized workflow for IC50 determination. Pre-incubation ensures equilibrium binding of the inhibitor.
Data Analysis & Selectivity Calculation
Calculate % Inhibition
Normalize raw fluorescence units (RFU) to controls:
Curve Fitting
Fit the data to a sigmoidal dose-response equation (4-parameter logistic) using software like GraphPad Prism or XLfit:
- : Log of compound concentration.
- : % Activity.
Selectivity Ratio (SR)
To determine if a compound is selective (e.g., for HDAC6 over HDAC1):
-
SR > 100: Highly selective.
-
SR < 10: Poor selectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Blank) | Substrate degradation or contamination. | Use fresh substrate buffer. Ensure tips are not cross-contaminated with enzyme. |
| Low Signal | Enzyme inactive or Trypsin inhibition. | Avoid protease inhibitors in the initial assay buffer. Ensure Trypsin is fresh. |
| Non-Sigmoidal Curves | Compound precipitation or interference. | Check compound solubility. Some compounds fluoresce at 460nm (run a "compound only" control). |
| Z' Factor < 0.5 | High variation in pipetting. | Use automated liquid handling.[4] Increase incubation time to boost signal window. |
Self-Validation Check:
-
Always run Trichostatin A (TSA) as a reference.[7] If TSA
deviates significantly from historical values (e.g., ~2-5 nM for HDAC1), the assay is invalid. -
For Class IIa assays using Tfa-substrate, ensure the enzyme concentration is higher (typically 10-50 nM) compared to Class I (1-5 nM) due to lower intrinsic activity.
References
-
Wegener, D., et al. (2003).[4] "Improved fluorogenic histone deacetylase assay for high-throughput-screening applications."[4] Analytical Biochemistry. Link
-
Bradner, J.E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology. Link
-
Lahm, A., et al. (2007). "Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases." Proceedings of the National Academy of Sciences. Link
-
Heltweg, B., et al. (2004). "Antitumor activity of a small-molecule inhibitor of human histone deacetylase 6."[7] Cancer Research. Link
-
Sigma-Aldrich Technical Bulletin. "Histone Deacetylase Assay Kit, Fluorometric." Link
Sources
- 1. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
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- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com.br]
- 6. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Note: A Comprehensive Guide to the Spectrophotometric Determination of Hydroxamic Acids Using Ferric Chloride
Introduction: The Significance of Hydroxamic Acid Quantification
Hydroxamic acids (R-CO-NHOH) are a class of organic compounds characterized by their remarkable ability to chelate metal ions.[1] This property underpins their critical roles in a vast array of biological and pharmacological contexts. They are integral to the function of siderophores, which are iron-chelating agents produced by microorganisms for iron acquisition.[2] In the realm of medicinal chemistry, the hydroxamic acid moiety is a key pharmacophore in many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors used in cancer therapy and matrix metalloproteinase (MMP) inhibitors.[1][3] Their applications also extend to treatments for iron overload, fungal infections, and as potential anti-inflammatory and anti-malarial agents.[1][3][4]
Given their broad importance, a reliable, simple, and sensitive method for the quantification of hydroxamic acids is essential for researchers in drug discovery, biochemistry, and environmental science. The ferric hydroxamate test, first described by Feigl, is a classic colorimetric method that remains widely used due to its simplicity and robustness. This application note provides a detailed, field-proven guide to the spectrophotometric determination of hydroxamic acids using ferric chloride, grounded in the chemical principles of the assay and tailored for researchers, scientists, and drug development professionals.
Principle of the Assay: The Ferric-Hydroxamate Complex
The quantitative method is based on the chemical reaction between the hydroxamic acid functional group and ferric ions (Fe³⁺) in an acidic medium. The hydroxamic acid acts as a bidentate ligand, chelating the ferric ion through the carbonyl oxygen and the hydroxylamino oxygen. This coordination results in the formation of a stable, intensely colored magenta or reddish-brown complex.[4][5][6]
The acidic condition of the reaction is a critical parameter. It serves two primary purposes:
-
It prevents the precipitation of ferric hydroxide (Fe(OH)₃), which would otherwise occur at neutral or alkaline pH, interfering with the measurement.
-
It ensures the formation of a specific, stable chromogenic complex.
The intensity of the color produced is directly proportional to the concentration of the hydroxamic acid in the sample, in accordance with the Beer-Lambert Law. The absorbance of the complex is typically measured at its wavelength of maximum absorbance (λmax), which usually falls between 480 nm and 540 nm, depending on the specific hydroxamic acid and reaction conditions.[7]
Figure 1: Chemical reaction for ferric-hydroxamate complex formation.
Detailed Experimental Protocol
This protocol provides a self-validating system for the accurate quantification of hydroxamic acids. It includes steps for reagent preparation, generation of a standard curve, and analysis of unknown samples.
Required Materials and Reagents
-
Spectrophotometer: Capable of measurements in the visible range (400-700 nm).
-
Cuvettes: 1 cm path length, suitable for the spectrophotometer.
-
Volumetric flasks and pipettes: Grade A for accuracy.
-
Hydroxamic Acid Standard: A known, pure hydroxamic acid (e.g., Acetohydroxamic acid, Salicylhydroxamic acid) for the calibration curve.
-
Ferric Chloride (FeCl₃) Solution (Color Reagent):
-
Stock Solution (e.g., 5% w/v): Dissolve 5.0 g of anhydrous FeCl₃ in 100 mL of 0.1 M Hydrochloric Acid (HCl). Store in a dark, glass bottle.
-
Working Solution: The concentration may need optimization depending on the specific hydroxamic acid, but a common starting point is a 1:10 or 1:20 dilution of the stock solution with 0.1 M HCl.[8]
-
-
Hydrochloric Acid (HCl): 1 M and 0.1 M solutions.
-
Solvent: Deionized water, ethanol, or another appropriate solvent compatible with the sample.[4]
Step-by-Step Workflow
The overall experimental workflow is a straightforward process involving sample preparation, reaction, and measurement.
Figure 2: Standard experimental workflow for hydroxamic acid quantification.
Protocol for Standard Curve Generation
-
Prepare a Hydroxamic Acid Stock Solution: Accurately weigh a known amount of the hydroxamic acid standard and dissolve it in a suitable solvent (e.g., deionized water) in a volumetric flask to create a stock solution (e.g., 1 mg/mL or 10 mM).
-
Prepare Working Standards: Perform serial dilutions of the stock solution to create a series of at least 5-6 working standards spanning the expected concentration range of your samples. A typical range might be 0-150 mg/L.[7]
-
Reaction Setup: For each standard (and a blank), pipette a defined volume (e.g., 1.0 mL) into a clean test tube. The blank should contain only the solvent used for the standards.
-
Color Development: To each tube, add a specific volume of the ferric chloride working solution (e.g., 2.0 mL).[8] The final volume should be consistent across all tubes. Mix thoroughly by vortexing.
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 10 minutes) to ensure complete color development and stabilization.
-
Spectrophotometric Measurement: Set the spectrophotometer to the predetermined λmax (e.g., 525 nm).[7] Zero the instrument using the blank solution. Measure the absorbance of each standard.
-
Data Analysis: Plot a graph of absorbance versus the known concentration of the standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is indicative of a good linear fit.
Protocol for Unknown Sample Analysis
-
Sample Preparation: Dissolve or dilute the unknown sample in the same solvent used for the standards to a concentration that is expected to fall within the linear range of the standard curve. If the sample contains particulates, it should be filtered or centrifuged prior to analysis.
-
Reaction and Measurement: Treat the prepared unknown sample(s) exactly as described in steps 3-6 for the standard curve generation.
-
Concentration Calculation: Use the equation from the linear regression of the standard curve (y = mx + c) to calculate the concentration of the hydroxamic acid in the unknown sample. Substitute the measured absorbance of the unknown sample for 'y' and solve for 'x' (concentration). Remember to account for any dilution factors used during sample preparation.
Applications and Performance
This method is highly versatile and has been adapted for numerous applications beyond the direct measurement of hydroxamic acids.
-
Drug Development: Quantifying the concentration of hydroxamic acid-based drugs (e.g., HDAC inhibitors) in formulations and during stability studies.[3]
-
Enzyme Assays: Indirectly measuring the activity of enzymes that produce or consume hydroxamic acids.
-
Ester Quantification: Esters can be converted to hydroxamic acids by reaction with hydroxylamine, which can then be quantified using the ferric chloride method.[5][9][10]
-
Environmental Monitoring: Detecting hydroxamate siderophores in environmental samples as indicators of microbial activity.[2]
| Parameter | Typical Value / Range | Notes |
| λmax | 480 - 540 nm | Dependent on the specific hydroxamic acid derivative. |
| Linear Range | 0 - 150 mg/L | Can be adjusted by changing sample volume or path length.[7] |
| Molar Absorptivity (ε) | 1000 - 3000 L·mol⁻¹·cm⁻¹ | Moderate sensitivity.[2] |
| Detection Limit | ~5 nmol | Method is sensitive enough for many biological applications.[7] |
Limitations, Interferences, and Troubleshooting
While robust, the ferric hydroxamate assay is not without its limitations. Awareness of potential interferences is key to generating reliable data.
-
Specificity: The test is not specific to a single hydroxamic acid but rather detects the functional group. Other compounds that can form colored complexes with ferric iron under acidic conditions, such as phenols and enols, will interfere.[9]
-
Mitigation: It is crucial to run a control test on the sample matrix without the presence of the hydroxamic acid to check for background absorbance. If the sample itself gives a positive ferric chloride test, this method cannot be used without prior purification (e.g., HPLC).[9]
-
-
Interfering Ions: Other metal ions can potentially interfere with the complex formation, although the acidic conditions minimize many of these.[4] High concentrations of phosphate can also interfere.[2]
-
Mitigation: If high concentrations of interfering ions are suspected, sample dilution or the use of a suitable chelating agent as a masking agent may be necessary.
-
-
Color Stability: The color of the ferric-hydroxamate complex is generally stable, but it can fade over time, especially upon exposure to light.
-
Troubleshooting: Measure the absorbance within a consistent and reasonable timeframe after color development (e.g., within 1 hour).
-
-
Precipitation: If the ferric chloride reagent is not sufficiently acidic, or if the sample is highly alkaline, ferric hydroxide may precipitate.
-
Troubleshooting: Ensure the final reaction mixture is acidic. The use of FeCl₃ in 0.1 M HCl is typically sufficient.[4]
-
Conclusion
The spectrophotometric determination of hydroxamic acids using ferric chloride is a time-tested, accessible, and reliable method suitable for a wide range of scientific applications. By understanding the underlying chemical principles and adhering to a carefully controlled and validated protocol, researchers can achieve accurate and reproducible quantification of these vital compounds. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this assay in the laboratory.
References
-
Determination of hydroxamic acids by direct spectrophotometry of colored complex in acidic solution. (2025). ResearchGate. [Link]
-
Synthesis And Spectroscopic Study Of Hydroxamic Acid Derivative: Cobalt (III) Sulfasalazine Hydroxamate. (2021). Natural Volatiles & Essential Oils. [Link]
-
Tu, C., & Wen, X. (2023). Spectrophotometric Determination of Cysteine Hydrochloride Content by Ferric Chloride-Potassium Ferricyanide. Studies in Health Technology and Informatics, 308, 191-198. [Link]
-
Spectrophotometric techniques to determine tranexamic acid. (n.d.). ScienceDirect. [Link]
-
Cunico, W., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
- Process for preparing ferric chloride from dilute hydrochloric acid. (1996).
-
Application of iron(III)-hydroxamic acid complexes in the spectrophotometric determination of poly(vinyl alcohol) in pharmaceutical preparations. (n.d.). Royal Society of Chemistry. [Link]
-
Holmen, B. A., & Casey, W. H. (1996). Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids. Analytical Chemistry, 68(10), 1798-1803. [Link]
-
Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978-993. [Link]
-
Estimation and determination of spectrophotometric determination for tranexamic acid in pharmaceutical preparation by using chel. (n.d.). ResearchGate. [Link]
-
Ferric Hydroxamate Test for Esters. (2021). YouTube. [Link]
-
The ferric hydroxamate test to the chemical identification of ester,... (n.d.). ResearchGate. [Link]
-
Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. [Link]
-
Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]
-
Test for ester : Hydroxamic acid test. (2022). YouTube. [Link]
-
Reaction of hydroxamic acid with ferric (III) chloride. (n.d.). ResearchGate. [Link]
- Preparation of pure ferric chloride from hydrochloric acid solutions by solvent extraction. (2002).
-
Making Ferric Chloride. (n.d.). Instructables. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-N-Hydroxybenzamide Synthesis Optimization
Ticket ID: #SYN-2Br-NHOH-001 Subject: Yield Improvement & Troubleshooting for 2-bromo-N-hydroxybenzamide Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
The synthesis of 2-bromo-N-hydroxybenzamide (CAS: 2593-27-3) presents a classic "ortho-effect" challenge. The bulky bromine atom at the ortho position creates steric hindrance that impedes nucleophilic attack at the carbonyl carbon. Furthermore, the amphoteric nature of the hydroxamic acid moiety leads to significant product loss during aqueous workup.
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this scaffold.
Module 1: Strategic Route Selection
Before starting, verify your synthetic pathway. The choice of activation determines your impurity profile.
Comparative Analysis
| Method | Reagents | Yield Potential | Primary Risk | Recommendation |
| Acid Chloride | High (75-90%) | O-Acylation (side product) | Recommended for scale & yield. | |
| Ester | Moderate (40-60%) | Incomplete conversion (slow kinetics) | Use only if acid sensitive groups present. | |
| Coupling (CDI) | CDI, | High (70-85%) | Lossen Rearrangement / Cost | Good for small-scale, high-purity needs. |
Pathway Decision Logic
Figure 1: Decision matrix for selecting the synthetic route based on scale and steric constraints.
Module 2: The Optimized Protocol (Acid Chloride Route)
Rationale: The ortho-bromo substituent deactivates the carbonyl. The high reactivity of the acid chloride is necessary to overcome this steric barrier.
Reagents & Stoichiometry[2][3][4][5]
-
2-Bromobenzoic acid: 1.0 equiv
-
Thionyl Chloride (
): 1.5 equiv (Excess ensures complete activation) -
Hydroxylamine Hydrochloride (
): 1.5 equiv -
Base (NaOH or
): 3.0 equiv (Critical: 1 eq to neutralize HCl from salt, 1 eq to neutralize HCl from reaction, 1 eq to deprotonate -OH). -
Solvent: DCM (Step 1) / THF:Water (1:1) (Step 2)
Step-by-Step Methodology
Phase 1: Activation
-
Suspend 2-bromobenzoic acid in dry DCM.
-
Add
and a catalytic drop of DMF. Reflux for 2-3 hours.-
Checkpoint: Solution must turn clear.
-
-
Evaporate to dryness to remove excess
.-
Why? Residual
reacts violently with the aqueous hydroxylamine in Step 2, lowering yield and generating heat that promotes side reactions.
-
Phase 2: Controlled Addition (The Yield Maker)
-
Preparation of Nucleophile: Dissolve
in water. Cool to -5°C to 0°C . -
Base Addition: Slowly add the base (dissolved in water) to the hydroxylamine solution.
-
Target pH: 9.0 - 10.0. Do not exceed pH 11 (hydrolysis risk).
-
-
Coupling: Dissolve the crude acid chloride (from Phase 1) in THF. Add this dropwise to the cold hydroxylamine/base mixture.
Phase 3: Reaction Monitoring
-
Allow to warm to room temperature over 2 hours.
-
Monitor via TLC (Solvent: 5% MeOH in DCM).
-
Note: Hydroxamic acids stain deep red/purple with
solution.
-
Module 3: Workup & Purification (The "Yield Saver")
Most yield is lost here. Hydroxamic acids are amphoteric (pKa ~9) and water-soluble.
The pH Swing Protocol
Do not simply extract. You must manipulate pH to force the molecule out of the water phase.
Figure 2: Workup logic flow to maximize recovery.
Detailed Workup Steps
-
Basic Wash: While the reaction is still basic (pH ~10), wash with DCM.
-
Purpose: Removes unreacted acid chloride (hydrolyzed to ester) and O-acylated byproducts. The product remains in the water as a salt.
-
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches 2.0 - 3.0 .
-
Observation: The 2-bromo-N-hydroxybenzamide should precipitate as a white/off-white solid.
-
-
Recovery:
-
Purification: Recrystallize from Ethyl Acetate / Hexane or Chloroform / Ethanol .
Module 4: Troubleshooting & FAQ
Q1: The product is a sticky oil instead of a solid.
Cause: Presence of solvent impurities or O-acylated byproducts preventing crystallization. Fix:
-
Dissolve the oil in minimum hot Ethyl Acetate.
-
Add Hexane dropwise until cloudy.
-
Scratch the glass side of the flask and cool to -20°C.
-
Alternative: Triturate the oil with cold diethyl ether to induce solidification.
Q2: The solution turned deep red/violet.
Cause: Iron (Fe) contamination. Hydroxamic acids are siderophores (iron chelators) and form intensely colored complexes with trace iron from spatulas or water. Fix:
-
Wash the organic layer with 5% EDTA solution or Citric Acid solution during workup.
-
Ensure all glassware is acid-washed.
Q3: Low yield, but starting material is gone.
Cause:
-
Lossen Rearrangement: If heated too high, the hydroxamic acid rearranges to an isocyanate.
-
Water Solubility: Product remained in the aqueous layer during extraction. Fix:
-
Keep reaction temperature < 25°C.
-
Saturate the aqueous layer with NaCl (salting out) before extraction.
Q4: NMR shows a mixture of peaks.
Cause: Restricted rotation around the C-N bond (rotamers) or mixture of cis/trans isomers, which is common in hydroxamic acids. Verification: Run NMR at elevated temperature (50°C). If peaks coalesce, it is rotamers (pure product). If not, it is an impurity.
References
-
Synthesis of Hydroxamic Acids (General Review)
-
Massaro, A., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega.
-
-
Specific Protocol for 2-bromo-N-hydroxybenzamide (Ester Method)
-
Mechanism of O- vs N-Acylation
-
B. H. Lee, et al. "N-glycolylhydroxamic acids: an improved synthetic method..."[3] Carcinogenesis.
-
-
Workup & Purification (pH Control)
- Patent US2749362A: "Process for the decolorization and purification of p-hydroxybenzoic acid.
Sources
- 1. connectsci.au [connectsci.au]
- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. N-glycolylhydroxamic acids: an improved synthetic method and the in situ generation and intramolecular rearrangement of N-acetoxy-N-glycolyl-2-aminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 7. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. 2-bromo-N-hydroxybenzamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-bromo-N-hydroxybenzamide via Recrystallization
Welcome to the technical support guide for the purification of 2-bromo-N-hydroxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide field-proven insights to ensure the success of your experiments.
The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal solvent will dissolve the target compound and any soluble impurities at an elevated temperature, and upon cooling, the target compound will crystallize out of the solution, leaving the impurities behind.[3][4]
Frequently Asked Questions & Troubleshooting Guide
Solvent Selection & Initial Dissolution
Question: How do I select the optimal solvent for recrystallizing 2-bromo-N-hydroxybenzamide?
Answer: The cornerstone of a successful recrystallization is the choice of solvent.[5] The ideal solvent should exhibit a steep solubility curve for 2-bromo-N-hydroxybenzamide, meaning it has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
Causality & Rationale: This temperature-dependent solubility differential is what drives the purification process. When the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out. Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[4]
Recommended Solvents: For aromatic amides like 2-bromo-N-hydroxybenzamide and its derivatives, polar protic solvents are often a good starting point.
-
Ethanol (Absolute): Literature suggests that derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide can be effectively recrystallized from absolute ethanol.[6]
-
Methanol: Methanol is another common choice for polar organic compounds.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[7][8] A common approach is to use a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[7][9] For this compound, a potential system could be Ethanol/Water or Dichloromethane/Hexane.[10]
Data Summary: Properties of Potential Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | Good general-purpose solvent for polar compounds.[6] |
| Methanol | 65 | 32.7 | More polar than ethanol, may be too strong a solvent. |
| Water | 100 | 80.1 | Likely a poor solvent at room temperature, but could be an effective anti-solvent. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| Dichloromethane (DCM) | 40 | 9.1 | Good for less polar compounds; often used in mixed systems. |
| Hexane | 69 | 1.9 | Non-polar; a good candidate for an anti-solvent. |
Question: My 2-bromo-N-hydroxybenzamide is not dissolving, even when I heat the solvent. What should I do?
Answer: This issue typically arises from two possibilities: either you have not added enough solvent, or the chosen solvent is inappropriate for your compound.
Troubleshooting Steps:
-
Incremental Solvent Addition: Ensure you are adding the solvent in small portions to the heated crude solid. After each addition, bring the solution back to a boil and allow a moment for dissolution to occur.[7] If the solid is still present, add another small portion of the hot solvent. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[4][5]
-
Re-evaluate Solvent Choice: If you have added a significant volume of solvent (e.g., more than 20 times the mass of your solid) and the compound has not dissolved, the solvent is likely unsuitable. You will need to select a more polar solvent.
-
Check for Insoluble Impurities: It's possible that the bulk of your compound has dissolved, but you are observing insoluble impurities. If a small amount of solid matter remains unchanged despite adding more solvent, you should proceed to a hot filtration step to remove it before cooling.[2][11]
Crystallization & Isolation Issues
Question: I have cooled my solution, but no crystals have formed. What went wrong?
Answer: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. This can be due to using too much solvent or cooling the solution too quickly.
Causality & Rationale: Crystallization requires a state of supersaturation, where the concentration of the solute is higher than its equilibrium solubility at that temperature.[12] Crystal formation also needs an initial nucleation event to begin.
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[7][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure 2-bromo-N-hydroxybenzamide, add it to the solution. A "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[11]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[13] Once the volume is reduced, allow it to cool again.
-
Cooling: If crystals still haven't formed at room temperature, try cooling the flask in an ice-water bath.[7]
Question: My compound has separated as an oil instead of crystals. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[13][14] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[15]
Causality & Rationale: This phenomenon is common when the compound is highly impure (leading to significant melting point depression) or when the boiling point of the solvent is higher than the melting point of the solute.[16][17]
Solutions for Oiling Out:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to decrease the saturation temperature.[13][16]
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of warm water and allowing both to cool to room temperature together. This gives the molecules more time to orient themselves into a crystal lattice.[16]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.
Caption: Standard Workflow for Single-Solvent Recrystallization.
References
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. Recrystallization. Department of Chemistry. [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Quora. (2021). How are soluble impurities removed during recrystallization?. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
University of Alberta. Recrystallization. Faculty of Science. [Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. ChemHelpASAP. [Link]
-
National Institutes of Health. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of California, Irvine. Recrystallization. Department of Chemistry. [Link]
-
National Center for Biotechnology Information. 2-bromo-N-hydroxybenzamide. PubChem. [Link]
-
ResearchGate. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Chem-Station. [Link]
-
ResearchGate. Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
LibreTexts. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Reddit. (2011). Recrystallization (help meeeeee). r/chemistry. [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]
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- 2. Recrystallization [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: O-Acyl Hydroxylamine Removal in Benzamide Synthesis
Current Status: Operational Topic: Impurity Management / Purification Strategies Ticket ID: CHEM-SUP-882-OA Audience: Medicinal Chemists, Process Chemists[1]
Executive Summary & Problem Definition
In the synthesis of benzamides—particularly hydroxamic acids (e.g., HDAC inhibitors) or when using N-hydroxy coupling reagents (HOBt, HOAt)—O-acyl hydroxylamines are a critical class of impurities.[1][2]
They typically arise via two mechanisms:[1][3]
-
Kinetic Mis-acylation: During hydroxamic acid synthesis, the oxygen of the hydroxylamine attacks the activated carboxylate instead of the nitrogen, forming an ester (O-acyl) rather than the desired amide (N-acyl).
-
Residual Active Esters: When using HOBt/HOAt/HBTU, the intermediate formed is technically an O-acyl hydroxylamine.[1][2] If the amine coupling is slow or incomplete, this reactive species persists.[1][2]
Why this matters:
-
Genotoxicity (GTI): O-acyl hydroxylamines are potent acylating agents and are frequently flagged as structural alerts for mutagenicity (Ames positive).[1][2]
-
Stability Risks: They are precursors to the Lossen Rearrangement , which can generate isocyanates and urea byproducts, complicating purification.[1][2]
Diagnostic Guide: Do I have this impurity?
Use this module to confirm the presence of O-acyl hydroxylamine side products before attempting remediation.[1]
Spectral Signatures
| Method | N-Acyl (Desired Product) | O-Acyl (Impurity) | Technical Note |
| Amide -NH often broad/downfield (>8.5 ppm).[1] | -NH usually sharper, upfield relative to amide.[1][2] | Diagnostic shift often seen in alpha-protons if applicable.[1] | |
| IR Spectroscopy | C=O stretch: 1630–1690 cm⁻¹ (Amide I band).[1][2] | C=O stretch: 1750–1800 cm⁻¹ (Ester-like).[1] | O-acyl carbonyls are significantly more strained/electrophilic.[1] |
| Colorimetric Test | Ferric Chloride (FeCl₃): Deep red/purple complex (Hydroxamic acid).[1][2] | FeCl₃: Negative/Pale yellow (No complexation).[1][2] | O-acyl species lack the chelating bidentate structure.[1] |
| HPLC Behavior | Generally more polar (shorter retention on C18).[1][2] | Generally less polar (longer retention on C18).[1][2] | O-acyl species lack the H-bond donor capability of the hydroxamic -OH. |
Remediation Protocols
If you have confirmed the impurity, select the appropriate protocol below. Do not rely solely on silica chromatography, as O-acyl species can streak or decompose on-column.[1]
Protocol A: Selective Hydrolysis (The "Base Wash")
Best for: Large scale removal where the product (Benzamide/Hydroxamic acid) is stable to mild base.
Mechanism: The O-acyl bond is significantly more labile (susceptible to hydrolysis) than the N-acyl amide bond due to the "alpha-effect" and higher electrophilicity.
-
Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (EtOAc or DCM).
-
The "Kill" Step: Wash the organic layer vigorously with 0.5 M LiOH or saturated Na₂CO₃ (pH ~10-11) for 15–30 minutes.[1]
-
Workup: Separate layers. Acidify the aqueous layer only if your product is a hydroxamic acid that extracted into the base (pKa ~9). Otherwise, the product remains in the organic layer.[1][2]
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Protocol B: Nucleophilic Scavenging (Resin-Based)
Best for: Late-stage medicinal chemistry where high purity is required without aqueous workup.
Mechanism: Use a polymer-supported amine (primary amine) to "attack" the electrophilic O-acyl impurity, converting it into a resin-bound amide which is removed by filtration.[1]
-
Reagent Selection: Use Trisamine resin (polystyrene-supported tris(2-aminoethyl)amine) or Polymer-supported Benzylamine .[1]
-
Stoichiometry: Add 3–5 equivalents of resin relative to the estimated impurity amount (or 0.5 eq relative to starting material if impurity level is unknown).[1][2]
-
Incubation: Agitate at room temperature for 2–4 hours.
-
Tip: Slight warming (40°C) accelerates the reaction but increases risk of transamidation with the product (rare).[2]
-
-
Filtration: Filter through a fritted syringe or Buchner funnel.
-
Result: The filtrate contains the purified benzamide; the impurity is covalently trapped on the beads.[1]
Mechanism & Logic (Visualized)
Understanding the competition between N- and O-acylation is vital for prevention.[1]
Pathway Analysis: Formation & Rearrangement
Caption: Figure 1. The bifurcation of acylation.[1][4][5] O-acylation is often kinetically favored but chemically unstable.[1] The O-acyl species can degrade via the Lossen rearrangement if not removed.
Frequently Asked Questions (FAQs)
Q: I am using HOBt/EDC. Why does my LCMS show a peak with Mass = Product + 135 Da? A: This is likely the HOBt-active ester .[1] HOBt (MW ~135) forms an ester with your acid.[1][2] If the amine is sterically hindered or unreactive, this intermediate stabilizes.[1][2]
-
Fix: Add a "scavenger" amine (like N,N-dimethylethylenediamine) at the end of the reaction to convert the active ester into a water-soluble amide that washes away during extraction.
Q: Can I just heat the reaction to convert the O-acyl to the N-acyl product?
A: Proceed with extreme caution. While O
Q: Does pH influence the O vs N ratio? A: Yes.
-
Acidic conditions often favor O-acylation (protonation of the nitrogen lone pair deactivates it as a nucleophile).[1]
-
Basic conditions favor N-acylation (the nitrogen is more nucleophilic than the oxygen when unprotonated).
-
Recommendation: Ensure your coupling reaction maintains a pH > 8 using bases like DIPEA or NMM to favor the N-acyl product.[1]
References
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]
-
Patterson, A. W., et al. (2007).[1][2] O-Acyl Isomers of Hydroxamic Acids: Synthesis, Properties, and Implications for HDAC Inhibitor Design. Journal of Organic Chemistry, 72(22), 8591–8594.[1][2] [2]
-
Genotoxic Impurities Guide. (2025). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
-
Biotage Applications. (2023).[1][2][6] Removal of Acylating Agents using Scavenger Resins.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. differencebetween.com [differencebetween.com]
- 6. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Systems for Hydroxamic Acid Crystallization
Welcome to the technical support center for hydroxamic acid crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline forms of hydroxamic acid derivatives. As a class of compounds, hydroxamic acids present unique challenges due to their strong hydrogen-bonding capabilities, potential for polymorphism, and distinct solubility profiles. This resource provides in-depth, experience-driven answers to common issues, moving beyond simple protocols to explain the underlying scientific principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the crystallization of hydroxamic acids particularly challenging compared to other small molecules?
A1: The difficulty in crystallizing hydroxamic acids stems from their unique molecular structure, which features the -C(=O)N(OH)R functional group. This group imparts several physicochemical properties that complicate crystallization:
-
Intense Hydrogen Bonding: Hydroxamic acids are both potent hydrogen bond donors (from the N-OH group) and acceptors (the C=O and N-OH oxygens).[1] This leads to strong self-association in solution and the formation of robust, often complex, hydrogen-bonded networks in the solid state. These strong interactions can sometimes favor amorphous precipitation over ordered crystal lattice formation.
-
Tautomerism and Isomerism: In solution, hydroxamic acids can exist in equilibrium between different tautomeric forms (keto and iminol) and isomers (Z and E).[2][3] The specific form present is highly dependent on the solvent, pH, and temperature.[2] Protic solvents, for instance, tend to stabilize the Z-form through intermolecular hydrogen bonds.[2][3] Crystallizing from a solution containing multiple species can easily lead to poor crystal quality or polymorphism.
-
Metal Chelation: The hydroxamic acid moiety is a powerful bidentate chelator for various metal ions, particularly zinc and iron.[4][5][6] Trace metal impurities in your sample or solvents can lead to the formation of metal-hydroxamate complexes, which have vastly different solubility profiles and can inhibit or disrupt the crystallization of the free acid.[4][5]
-
Polarity Ambiguity: The functional group is highly polar, but the overall polarity of the molecule is dictated by the nature of the 'R' groups. This can lead to challenging solubility behavior, where they may be sparingly soluble in a wide range of common solvents, requiring carefully selected binary or even tertiary solvent systems.
Q2: How should I begin the process of selecting a solvent system for a novel hydroxamic acid?
A2: A systematic, small-scale screening approach is the most efficient method. The goal is to find a solvent (or solvent pair) where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.
-
Start with Single Solvents: Test the solubility of a few milligrams of your compound in ~0.5 mL of a range of solvents covering the polarity spectrum. Good starting candidates include water, methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
-
Categorize the Results:
-
Soluble at Room Temp: These are poor choices for single-solvent crystallization but are excellent candidates for the primary solvent (the "good" solvent) in an anti-solvent system. Examples often include polar, hydrogen-bonding solvents like methanol or acetone.
-
Insoluble at Room Temp: Add a stir bar and heat the suspension. If it dissolves upon heating, it's a strong candidate for single-solvent cooling crystallization. Ethyl acetate is frequently a successful solvent in this regard.[2]
-
Completely Insoluble Even When Hot: These are ideal candidates for use as an "anti-solvent" or "precipitant." Common examples include non-polar solvents like hexanes or heptane.
-
-
Identify Promising Pairs: Based on the single-solvent tests, you can now rationally design binary solvent systems. A good pair consists of a "good" solvent in which the compound is soluble, and a miscible "anti-solvent" in which it is not.
Q3: What is the mechanistic difference between a "solvent" and an "anti-solvent" in crystallization?
A3: The two work in concert to achieve a state of supersaturation, which is the essential driving force for crystallization.
-
A Solvent (or "good solvent") is a liquid in which the compound of interest is readily soluble, especially at higher temperatures. Its role is to fully dissolve the solid, including the impurities.
-
An Anti-Solvent (or "poor solvent") is a liquid in which the compound is poorly soluble. It must be miscible with the primary solvent. Its role is to reduce the overall solvating power of the system. When an anti-solvent is introduced to a solution of the compound, it lowers the compound's solubility, forcing it out of solution. If this is done slowly, it promotes the formation of an ordered crystal lattice.
Section 2: Troubleshooting Common Crystallization Problems
Q: My compound "oiled out" into sticky droplets instead of forming crystals. What happened and how can I fix it?
A: Cause & Mechanism: This phenomenon, known as "oiling out," occurs when the supersaturated solution cools to a temperature that is below the solubility curve but still above the melting point of your solid compound.[7] Instead of nucleating as a solid, the compound separates as a liquid phase, trapping impurities within the droplets and rarely leading to pure crystals.[7] Hydroxamic acids can be prone to this if they have low melting points or if a high-boiling point solvent is used.
Solutions & Rationale:
-
Add More Solvent: Re-heat the mixture until the oil dissolves completely. Add a small additional volume (10-20%) of the hot solvent to decrease the concentration. This lowers the saturation temperature of the solution, so that by the time the solution becomes supersaturated upon cooling, the temperature is below the compound's melting point.
-
Lower the Crystallization Temperature: If adding more solvent isn't effective, try cooling the solution much more slowly and to a lower final temperature (e.g., in a controlled freezer or cryo-cooler). This can sometimes bypass the liquid-liquid phase separation region.
-
Change the Solvent System: Select a primary solvent with a lower boiling point. For example, if you observed oiling out from toluene (Boiling Point: 111 °C), consider switching to ethyl acetate (BP: 77 °C) or acetone (BP: 56 °C), assuming your compound is soluble.
-
Use an Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent (like acetone or THF) at room temperature, then slowly introduce an anti-solvent (like hexane or water) until turbidity persists. This avoids high temperatures altogether.
Q: My product crashed out immediately as a fine powder. How can I obtain larger, higher-quality crystals?
A: Cause & Mechanism: The rapid formation of a fine powder indicates that nucleation occurred too quickly and at a very high level of supersaturation.[7] This leads to the simultaneous formation of a massive number of small crystals, leaving no time for slow, ordered growth into larger, purer crystals. Impurities are often trapped within this rapidly formed solid.
Solutions & Rationale:
-
Increase the Solvent Volume: This is the most common and effective solution. Re-heat the mixture to re-dissolve the powder, then add more of the good solvent (e.g., 25-50% more volume). This reduces the degree of supersaturation at any given temperature during cooling, slowing down the nucleation and growth process.[7]
-
Slow Down the Cooling Rate: Rapid cooling quickly generates high supersaturation. Insulate the flask to slow heat loss. Let it cool to room temperature on the benchtop, undisturbed, before moving it to a refrigerator or freezer. A Dewar flask can be used for very slow, controlled cooling.
-
Reduce Mechanical Shock: Do not disturb, bump, or move the flask during the cooling process. Scratches on the glass, dust particles, and vibrations can all act as nucleation sites, triggering a cascade of rapid precipitation.[8]
Q: I see no crystals, even after cooling the solution in an ice bath for an extended period. What are my next steps?
A: Cause & Mechanism: A lack of crystal formation indicates that the solution has not yet reached a sufficient level of supersaturation. This typically means either too much solvent was used, or there is a high energy barrier to nucleation.
Solutions & Rationale:
-
Induce Nucleation (Seeding): If you have a small crystal of the desired material from a previous batch, add a single, tiny crystal ("seed crystal") to the cold solution. This provides a pre-formed template for crystal growth, bypassing the difficult initial nucleation step.
-
Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections created on the glass can serve as nucleation sites.
-
Reduce Solvent Volume: If induction methods fail, it is likely you have used too much solvent.[7] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Alternatively, leave the flask partially covered in a fume hood to allow for slow evaporation over several hours or days.
-
Introduce an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent dropwise to the cold solution until persistent cloudiness appears, then add a drop or two of the primary solvent to clarify and allow it to stand.
Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening Workflow
This protocol outlines a logical approach to identifying a suitable solvent system for a new hydroxamic acid.
Caption: Workflow for initial solvent screening.
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethyl Acetate)
This method is ideal when a solvent is found that dissolves the hydroxamic acid when hot but not when cold.
-
Dissolution: Place the crude hydroxamic acid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethyl acetate and bring the suspension to a gentle boil on a hot plate.[2]
-
Achieve Saturation: Continue adding ethyl acetate dropwise until the solid just dissolves completely. Add an extra 5-10% of solvent to prevent premature crashing.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Crystal Growth: Once at room temperature, move the flask to an ice bath or refrigerator for at least one hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethyl acetate or an appropriate anti-solvent (like hexane) to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.[2]
Protocol 3: Crystallization by Vapor Diffusion
This is a gentle and highly effective method for producing high-quality crystals from a small amount of material.
-
Preparation: Dissolve 5-10 mg of your hydroxamic acid in 0.5-1.0 mL of a "good" solvent (e.g., methanol, acetone, or THF) in a small, open vial (e.g., a 2 mL HPLC vial).
-
Setup: Place this inner vial inside a larger jar or beaker that contains 5-10 mL of a volatile "anti-solvent" (e.g., hexane, diethyl ether, or pentane).[8] The level of the anti-solvent must be below the top of the inner vial.
-
Sealing: Seal the outer container tightly with a lid or parafilm.
-
Diffusion: Store the sealed system in a location free from vibrations and temperature fluctuations. Over several hours to days, the volatile anti-solvent will slowly diffuse as a vapor into the inner vial.
-
Crystallization: As the anti-solvent vapor dissolves into the primary solvent, it gradually reduces the solubility of the hydroxamic acid, leading to slow, controlled crystal growth.
Section 4: Technical Reference Data
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | H-Bonding Ability | Typical Role |
| Water | 100.0 | 10.2 | Donor & Acceptor | Solvent / Anti-Solvent |
| Methanol | 64.7 | 5.1 | Donor & Acceptor | Good Solvent |
| Ethanol | 78.4 | 4.3 | Donor & Acceptor | Good Solvent |
| Acetonitrile | 81.6 | 5.8 | Acceptor | Good Solvent |
| Ethyl Acetate | 77.1 | 4.4 | Acceptor | Good Solvent |
| Acetone | 56.2 | 5.1 | Acceptor | Good Solvent |
| Tetrahydrofuran (THF) | 66.0 | 4.0 | Acceptor | Good Solvent |
| Dichloromethane (DCM) | 39.6 | 3.1 | None | Solvent / Anti-Solvent |
| Toluene | 110.6 | 2.4 | None | Solvent / Anti-Solvent |
| Hexane | 68.7 | 0.1 | None | Anti-Solvent |
Note: Data is compiled from standard chemical reference sources.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
F. S. S. Chagas et al., (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21745–21769. [Link]
-
Taylor & Francis Online, (n.d.). Hydroxamic acid – Knowledge and References. [Link]
-
A. K. Singh et al., (2011). Hydrogen-Bond Parameters and Lipophilicity of Hydroxamic Acids: Use in Drug Design. International Journal of Electrochemistry. [Link]
-
Jetir, (2017). HYDROXAMIC ACID: A CLASS OF CHEMICAL COMPOUNDS. Journal of Emerging Technologies and Innovative Research, 4(3). [Link]
- Google Patents, (2016). CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.
-
M. J. K. C. D. Couturier et al., (2019). A general concept for the introduction of hydroxamic acids into polymers. Chemical Science, 10(26), 6463-6471. [Link]
-
I. S. Sow et al., (2023). Crystal Structures of a Series of Hydroxamic Acids. Molbank, 2023(2), M1637. [Link]
-
M. A. Ali et al., (2018). Methods for Hydroxamic Acid Synthesis. Pharmaceuticals, 11(4), 108. [Link]
-
ACS Publications, (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
ResearchGate, (2023). Crystal Structures of a Series of Hydroxamic Acids. Molbank. [Link]
-
RSC Publishing, (2019). A general concept for the introduction of hydroxamic acids into polymers. [Link]
-
ResearchGate, (2018). (PDF) Methods for Hydroxamic Acid Synthesis. [Link]
-
EPFL, (n.d.). Guide for crystallization. [Link]
-
Chemistry LibreTexts, (2022). 3.6F: Troubleshooting. [Link]
-
AIR Unimi, (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]
-
SFA ScholarWorks, (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
Technical Guide: Stability & Handling of 2-Bromo-N-Hydroxybenzamide
This technical guide addresses the stability, solubility, and handling of 2-bromo-N-hydroxybenzamide (also known as 2-bromobenzohydroxamic acid). It is designed for researchers observing inconsistencies in biological assays (e.g., HDAC or metalloprotease inhibition) or chemical analysis.[1]
Executive Summary & Chemical Profile
2-bromo-N-hydroxybenzamide belongs to the hydroxamic acid class.[1] While potent metal chelators (Zn²⁺, Fe³⁺) and enzyme inhibitors, hydroxamic acids are chemically labile. They are prone to hydrolysis (cleavage to carboxylic acid) and Lossen rearrangement , particularly under non-neutral pH conditions or elevated temperatures.[1]
-
CAS: 2593-27-3[2]
-
Molecular Weight: 216.03 g/mol [2]
-
Solubility: Soluble in DMSO (>25 mg/mL), Ethanol.[1] Poorly soluble in water (<1 mg/mL).[1]
-
Critical Weakness: The N-O bond and amide linkage are susceptible to acid/base catalyzed hydrolysis.[1] The ortho-bromo substituent increases lipophilicity, exacerbating precipitation risks in aqueous buffers.[1]
Troubleshooting Guide (Symptom-Based)
Issue 1: "My working solution turned cloudy immediately upon preparation."
Diagnosis: Solvent Crash-out (Precipitation). The compound is highly lipophilic due to the bromine atom. Diluting a high-concentration DMSO stock (e.g., 20 mM) directly into a purely aqueous buffer often exceeds the solubility limit (typically <100 µM in pure water).
Corrective Action:
-
Step-Down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution in a solvent blend (e.g., 50% DMSO/Water) before the final buffer step.
-
Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the assay buffer before adding the compound.[1]
-
Check Concentration: Ensure the final aqueous concentration is ≤100 µM.
Issue 2: "The compound lost potency after sitting on the bench for 4 hours."
Diagnosis: Hydrolytic Degradation. Hydroxamic acids hydrolyze to the corresponding carboxylic acid (2-bromobenzoic acid) and hydroxylamine. This reaction is pseudo-first-order and accelerates at pH > 8 or pH < 5.[1]
Corrective Action:
-
pH Control: Adjust assay buffer to pH 7.0–7.4 . Avoid Tris buffers at high pH; use HEPES or MOPS.[1]
-
Temperature: Keep working solutions on ice (4°C) until the moment of use.
-
Fresh Prep: Never store aqueous dilutions. Prepare immediately before the experiment.
Issue 3: "The solution turned a faint pink or violet color."
Diagnosis: Metal Chelation (Iron Contamination). Hydroxamic acids are siderophores (high-affinity iron chelators).[1] A pink/red complex forms with trace Fe³⁺ found in low-grade salts or glassware.[1] This changes the effective concentration of the free inhibitor.[1]
Corrective Action:
-
Reagent Quality: Use high-grade, metal-free salts for buffers.
-
Chelators: If the assay tolerates it, add 0.1 mM EDTA to sequester trace metals (Note: Do not do this for metalloprotease assays, as EDTA will kill the enzyme).[1]
Degradation Mechanism & Visualization[1]
The primary degradation pathway in aqueous solution is hydrolysis.[1] The ortho-bromo group provides some steric protection compared to unsubstituted analogs, but the electron-withdrawing nature of bromine can activate the carbonyl carbon toward nucleophilic attack by hydroxide ions.
Figure 1: Primary degradation and inactivation pathways. Hydrolysis yields the inactive carboxylic acid.[1] Metal contamination leads to stable, colored complexes.
Frequently Asked Questions (FAQ)
Q: Can I store the DMSO stock at -20°C? A: Yes. The anhydrous DMSO stock (10–50 mM) is stable at -20°C for at least 6 months.[1] Ensure the vial is tightly sealed to prevent hygroscopicity (water absorption by DMSO promotes hydrolysis even at low temps).[1]
Q: Is the compound light sensitive? A: Yes, moderately.[1] Brominated aromatic compounds can undergo photolysis (dehalogenation) under intense UV light.[1] Store stocks in amber vials.
Q: Can I autoclave buffers containing this compound? A: Absolutely not. The heat and pressure will completely hydrolyze the hydroxamic acid to 2-bromobenzoic acid via the Lossen rearrangement or direct hydrolysis. Filter sterilize (0.22 µm) instead.
Q: What is the estimated half-life in PBS (pH 7.4)?
A: While specific data for the 2-bromo derivative is limited, benzohydroxamic acids generally exhibit a half-life (
Validated Experimental Protocols
Protocol A: Preparation of Stable Working Solutions
Goal: To create a precipitate-free 100 µM working solution for assays.
-
Stock Prep: Dissolve 2.16 mg of powder in 100 µL of 100% DMSO to make a 100 mM Master Stock.
-
Intermediate Step: Dilute 10 µL of Master Stock into 990 µL of 50% DMSO/Water (not buffer yet). This creates a 1 mM Intermediate (stable for ~4 hours).[1]
-
Final Dilution: Dilute the 1 mM Intermediate 1:10 into your Assay Buffer (e.g., HEPES pH 7.4) to achieve 100 µM .
Protocol B: HPLC Stability Check
Goal: To verify if your compound has degraded.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
-
Interpretation:
-
Parent Peak: ~2-bromo-N-hydroxybenzamide (Retention time ~5-6 min).[1]
-
Degradant Peak: 2-bromobenzoic acid will elute later (more lipophilic due to loss of polar -NHOH) or earlier depending on pH/ionization, but typically resolves clearly.[1]
-
Acceptance Criteria: Purity >95% by area under the curve (AUC).[1]
-
Stability Testing Workflow
Figure 2: Logical workflow for validating compound integrity before critical experiments.
References
-
PubChem. (n.d.).[1][2][3] 2-bromo-N-hydroxybenzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Beckwith, R. C., et al. (1996).[1] Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry. (Mechanistic context for brominated species). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Purity in Hydroxylamine Coupling Reactions
Welcome to the technical support center for hydroxylamine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical transformation for the synthesis of hydroxamic acids. Low purity is a frequent and frustrating challenge in these reactions, often stemming from a confluence of factors including reagent stability, reaction kinetics, and product characteristics.
This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common purity issues. We will delve into the causality behind experimental choices, offering not just solutions, but a framework for rational optimization.
Part 1: Troubleshooting Guide
This section addresses specific, observable problems you might encounter during your experiments. Each issue is broken down into probable causes and actionable solutions, grounded in chemical principles.
Q1: My reaction shows low conversion. The starting carboxylic acid is largely unreacted. What's going wrong?
Low conversion is a common hurdle, often pointing to issues with the activation of the carboxylic acid or the nucleophilicity of the hydroxylamine.
Probable Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The heart of the coupling reaction is the formation of a highly reactive intermediate from the carboxylic acid. If this step is slow or inefficient, the overall reaction will stall.
-
Causality: Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be inefficient on their own, especially with sterically hindered acids.[1][2] They require additives to form more stable, reactive esters.
-
Solution:
-
Introduce an Additive: Always use an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) with EDC. These reagents form active esters that are more stable than the O-acylisourea intermediate and less prone to side reactions. For challenging couplings, consider stronger activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Check Reagent Stoichiometry: Ensure you are using a slight excess of the coupling agent and additive. A common starting point is 1.2-1.5 equivalents of EDC/NHS relative to the limiting reagent.[3]
-
Optimize pH: The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0).[4][5] This protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate. Perform the activation step in a buffered system like MES (2-(N-morpholino)ethanesulfonic acid).
-
-
-
Insufficiently Nucleophilic Hydroxylamine: Hydroxylamine is a weaker nucleophile than primary amines. If its hydrochloride salt is used, it must be fully neutralized to the free base to be reactive.
-
Causality: Hydroxylamine is often supplied as a hydrochloride salt (NH₂OH·HCl) for stability. The positive charge on the ammonium nitrogen renders it non-nucleophilic. A base is required to generate the free hydroxylamine (NH₂OH).
-
Solution:
-
Add a Non-Nucleophilic Base: Add at least one equivalent of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize the HCl salt. For sensitive substrates, a weaker base like sodium bicarbonate may be used.
-
Consider Reaction Time and Temperature: Some coupling reactions, particularly with hindered substrates, are simply slow and may require extended reaction times (e.g., overnight) or gentle heating.[6]
-
-
-
Poor Solvent Choice: The solvent must fully dissolve all reactants to ensure efficient reaction.
-
Causality: Inadequate solvation can prevent the reacting species from encountering each other, drastically reducing the reaction rate.[6] N-hydroxysuccinimide, for example, has poor solubility in nonpolar solvents like dichloromethane (DCM).[3]
-
Solution: Use polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). For particularly difficult cases, a mixture of solvents can be beneficial.[6]
-
Troubleshooting Workflow for Low Conversion
Q2: My reaction is complete, but the crude product is a complex mixture containing significant side products. How can I improve selectivity?
The formation of side products is a major cause of low purity. These often arise from the inherent reactivity of the intermediates and the hydroxamic acid product itself.
Probable Causes & Solutions:
-
Lossen Rearrangement: Hydroxamic acids can undergo rearrangement to isocyanates, especially under harsh conditions or with certain activating agents.[7] This isocyanate can then be trapped by nucleophiles (including hydroxylamine or water) to form ureas and other impurities.
-
Causality: The Lossen rearrangement is facilitated by the activation of the hydroxamic acid oxygen, forming a good leaving group. This can sometimes be promoted by excess coupling agent.
-
Solution:
-
Use Milder Conditions: Avoid high temperatures and strongly basic or acidic conditions during the reaction and workup.
-
Control Stoichiometry: Use the minimum effective amount of coupling agent to avoid side reactions with the product.
-
Choose Appropriate Reagents: Some coupling reagents are specifically designed to minimize side reactions and prevent racemization.[7]
-
-
-
Side Reactions of the EDC Intermediate: The O-acylisourea intermediate formed from EDC and the carboxylic acid is highly reactive and can rearrange to an inactive N-acylurea, consuming your starting material and coupling agent.
-
Causality: This intramolecular rearrangement is competitive with the desired reaction (either with NHS to form the active ester or with hydroxylamine). It is particularly problematic in the absence of an additive like NHS or HOBt.
-
Solution: As mentioned previously, the use of NHS or HOBt is critical. These additives rapidly convert the O-acylisourea to a more stable active ester, minimizing the opportunity for the N-acylurea rearrangement.
-
-
Reactivity of Unprotected Hydroxylamine: While hydroxylamine's nitrogen is the primary nucleophile, the oxygen can also react under certain conditions, leading to byproducts.
-
Causality: The dual nucleophilicity of hydroxylamine can sometimes lead to undesired O-acylation products.
-
Solution: Use a protected hydroxylamine, such as O-benzylhydroxylamine (BnONH₂) or O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH₂).[8][9] This strategy ensures that only the nitrogen atom can react. The protecting group is then removed in a subsequent step (e.g., hydrogenolysis for O-benzyl, or fluoride/acid treatment for silyl ethers).[10] This approach often leads to much cleaner reactions and higher yields.[8]
-
Q3: I have a good crude yield, but the product is very difficult to purify by column chromatography. Are there better methods?
The unique properties of hydroxamic acids can make standard purification techniques challenging.
Probable Causes & Solutions:
-
Metal Chelation on Silica Gel: Hydroxamic acids are potent metal chelators.[8][9] Trace metals in silica gel can lead to strong binding, resulting in significant product loss on the column, tailing, and poor separation.
-
Causality: The bidentate nature of the hydroxamic acid functional group allows it to form stable complexes with metal ions (like iron, zinc, etc.) present in standard silica gel.
-
Solution:
-
Acid-Base Extraction: Leverage the acidic nature of the hydroxamic acid (pKa ≈ 9).[9] An acid-base workup is often the most effective purification method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a mild acid (e.g., 1M HCl) to remove basic impurities (like DIPEA), then extract the hydroxamic acid product into a mild aqueous base (e.g., saturated NaHCO₃). The basic aqueous layer can then be washed with an organic solvent to remove neutral impurities before being re-acidified (e.g., with 1M HCl) and extracted back into an organic solvent.
-
Alternative Stationary Phases: If chromatography is necessary, consider using a different stationary phase like alumina or C18 (reverse-phase).
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
-
-
Water-Soluble Byproducts: Byproducts from EDC coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, EDU) are often water-soluble and can complicate extraction.
-
Causality: The urea byproduct of EDC is highly polar.
-
Solution: Perform an acidic wash (e.g., 0.5-1.0 M HCl) during the workup. The urea byproduct is basic and will be protonated and extracted into the aqueous layer, effectively removing it from your organic phase.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for EDC/NHS coupling?
The reaction proceeds in two main stages:
-
Activation: The carboxylic acid attacks the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
Ester Formation & Coupling: NHS, a better nucleophile than hydroxylamine, rapidly attacks the O-acylisourea to form a semi-stable NHS-ester, releasing the EDC-urea byproduct. This active ester is then cleanly attacked by the nitrogen of free hydroxylamine to form the desired hydroxamic acid and release NHS.
Q5: How do I choose between using a protected vs. unprotected hydroxylamine?
This decision depends on the complexity of your substrate and your tolerance for potentially difficult purifications.
-
Use Unprotected Hydroxylamine (NH₂OH·HCl):
-
Use Protected Hydroxylamine (e.g., BnONH₂, TBDMSONH₂):
Q6: What are the best analytical techniques to assess the purity of my final hydroxamic acid product?
A multi-pronged approach is recommended for accurate purity assessment.
| Technique | Information Provided | Key Considerations |
| HPLC-MS | Quantitative purity (AUC %), mass confirmation of product, and identification of impurities. | The gold standard. Use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid. |
| ¹H NMR | Structural confirmation, detection of residual solvents and starting materials. | Integral ratios can give a good estimate of purity relative to known impurities. |
| TLC | Quick reaction monitoring and qualitative assessment of crude mixture complexity. | Staining with an iron(III) chloride solution will give a characteristic deep red/purple spot for the hydroxamic acid product due to chelation. |
Part 3: Key Protocols
Protocol 1: General Procedure for EDC/NHS Coupling with Unprotected Hydroxylamine
This protocol is a general starting point for coupling a carboxylic acid with hydroxylamine hydrochloride.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester.
-
Hydroxylamine Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in a minimal amount of DMF and add a non-nucleophilic base like DIPEA (1.6 eq).
-
Coupling: Add the hydroxylamine/DIPEA solution to the activated NHS-ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching (Optional): If there is excess active ester, the reaction can be quenched by adding a small amount of a primary amine or hydroxylamine.[4][11]
-
Workup: Proceed with purification, typically an aqueous workup involving acid/base washes as described in Q3.
Protocol 2: Purification by Acid-Base Extraction
-
Dilution: Dilute the reaction mixture with ethyl acetate and water.
-
Acid Wash: Wash the organic layer sequentially with 1M HCl (2x) to remove the base (e.g., DIPEA) and the EDC-urea byproduct.
-
Base Extraction: Extract the organic layer with saturated aqueous NaHCO₃ solution (3x). The hydroxamic acid product will move into the basic aqueous layer.
-
Back-Wash: Wash the combined basic aqueous layers with ethyl acetate (1x) to remove any remaining neutral impurities.
-
Re-Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH ~3-4 with 1M HCl. The product will often precipitate or can be extracted.
-
Final Extraction: Extract the product from the acidified aqueous layer with ethyl acetate or DCM (3x).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified hydroxamic acid.
References
- Benchchem. (n.d.). Troubleshooting low coupling efficiency with Bzl-Gln-Ome HCl in SPPS. Benchchem.
- Ialongo, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules.
- Ialongo, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi.
- Reddit User Discussion. (2026). Troubleshooting a C–N Coupling Reaction. Reddit.
- Reddy, P. V., et al. (n.d.). Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH.
- Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
- Mbouangou, B. O. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.
- Thermo Fisher Scientific. (n.d.). EDC Instructions. Thermo Fisher Scientific.
- Bode, J. W., et al. (2025). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. PMC - NIH.
- ResearchGate User Discussion. (2014). EDC/NHS activation of a surface?. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Sciencemadness Wiki.
- Reddit User Discussion. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 8. air.unimi.it [air.unimi.it]
- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
minimizing hydrolysis of hydroxamic acids during workup
A Guide to Minimizing Hydrolysis During Experimental Workup
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with hydroxamic acids. This resource, prepared by a Senior Application Scientist, provides in-depth, field-proven insights into the challenges of handling these valuable but notoriously unstable compounds. Our goal is to move beyond simple protocols and explain the chemical principles that govern their stability, empowering you to design robust workup and purification strategies.
Hydroxamic acids are critical pharmacophores in medicinal chemistry, famously serving as the zinc-binding group in a class of anticancer drugs known as histone deacetylase (HDAC) inhibitors[1]. However, their utility is matched by their susceptibility to hydrolysis, which can lead to significantly reduced yields and purification difficulties[2]. This guide provides a troubleshooting framework and best practices to preserve the integrity of your compounds.
Section 1: The Chemistry of Instability - Understanding Hydrolysis
Expertise in handling hydroxamic acids begins with understanding their primary degradation pathway: hydrolysis. Unlike highly stable amides, the N-hydroxy group makes the hydroxamic acid functional group susceptible to cleavage under both acidic and basic conditions, reverting to the parent carboxylic acid and hydroxylamine[2].
The Mechanism of Degradation
Hydrolysis can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and vulnerable to attack by water. In basic conditions, the potent nucleophile, hydroxide (OH⁻), directly attacks the carbonyl carbon.
Below is a diagram illustrating these degradation pathways. Awareness of these two routes is the first step toward preventing them.
Sources
Validation & Comparative
Comparative Guide: 2-bromo-N-hydroxybenzamide vs. SAHA (Vorinostat) HDAC Potency
This guide provides an in-depth comparative analysis of SAHA (Vorinostat) , the clinical gold standard for HDAC inhibition, and 2-bromo-N-hydroxybenzamide , a structural analogue often used in Structure-Activity Relationship (SAR) studies to demonstrate the critical importance of linker length in histone deacetylase (HDAC) binding.
Executive Summary
-
SAHA (Vorinostat): A potent, FDA-approved pan-HDAC inhibitor (IC50: ~50–200 nM). Its efficacy is driven by a "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore that perfectly spans the 11 Å hydrophobic tunnel of the HDAC active site.
-
2-bromo-N-hydroxybenzamide: A "linker-less" hydroxamic acid analogue. Despite possessing the same zinc-binding hydroxamate group as SAHA, it exhibits significantly reduced potency (typically high
M to mM range) because it lacks the spacer required to reach the catalytic Zn²⁺ ion while the aromatic cap remains on the enzyme surface. It serves primarily as a structural probe or fragment in drug design.
Structural & Mechanistic Comparison
The potency disparity between these two molecules is a textbook example of the "Linker Hypothesis" in medicinal chemistry.
Chemical Structure Analysis[1]
| Feature | SAHA (Vorinostat) | 2-bromo-N-hydroxybenzamide |
| Pharmacophore | Cap - Linker - ZBG | Cap - ZBG (No Linker) |
| Cap Group | Phenylaminocarbonyl (Anilide) | 2-Bromophenyl |
| Linker | C6 Alkyl Chain (Suberoyl) | None (Direct attachment) |
| Zinc Binding Group | Hydroxamic Acid (-CONHOH) | Hydroxamic Acid (-CONHOH) |
| Molecular Weight | 264.32 g/mol | ~232.03 g/mol |
| Binding Mode | Bidentate Zn²⁺ chelation via deep tunnel penetration. | Sterically hindered; cannot reach Zn²⁺ without burying the hydrophobic cap. |
Mechanism of Action (The "Tunnel" Theory)
HDAC enzymes possess a narrow, hydrophobic tunnel leading to the catalytic zinc ion.
-
SAHA: The aliphatic linker acts as a "probe," allowing the hydroxamic acid to chelate the zinc at the bottom of the pocket while the phenyl cap sits comfortably on the rim of the tunnel.
-
2-bromo-N-hydroxybenzamide: Without the linker, the molecule faces a physical paradox. To chelate the zinc, the bulky bromophenyl ring must be forced into the narrow tunnel, which is sterically unfavorable. Consequently, it binds with extremely low affinity.
Caption: Schematic comparison of binding modes. SAHA's linker allows simultaneous surface recognition and zinc chelation, whereas 2-bromo-N-hydroxybenzamide is sterically excluded.
Potency & Performance Data
The following data synthesizes general SAR trends for benzohydroxamic acids versus SAHA.
Enzymatic Inhibition Profile (IC50)[2][3][4]
| Target Isoform | SAHA (Vorinostat) | 2-bromo-N-hydroxybenzamide* | Interpretation |
| HDAC1 | 10 nM - 100 nM | > 10,000 nM (10 | SAHA is >100x more potent. |
| HDAC3 | 20 nM - 100 nM | > 10,000 nM | Lack of linker prevents effective binding. |
| HDAC6 | 10 nM - 50 nM | ~1,000 - 5,000 nM | Short hydroxamates show slight preference for HDAC6 due to its wider tunnel, but still weaker than SAHA. |
| Cellular Potency | Potent (GI50 ~1-2 | Inactive/Weak | Poor target engagement leads to negligible cellular effect. |
*Note: Values for 2-bromo-N-hydroxybenzamide are estimated based on SAR data for "linker-less" benzohydroxamic acids. Specific values may vary by assay conditions but consistently remain in the micromolar range.
Critical Insight: The Ortho-Effect
The 2-bromo substituent (ortho position) introduces a twist in the molecule. In benzamides (like the HDAC inhibitor Entinostat ), ortho-substituents are crucial for selectivity. However, for a hydroxamic acid without a linker, this twist may further disrupt the alignment required for zinc chelation, rendering the molecule even less effective than unsubstituted benzohydroxamic acid.
Experimental Validation Protocols
To verify the potency difference in your own laboratory, follow these standardized protocols.
A. Fluorometric HDAC Activity Assay
Objective: Quantify IC50 values for both compounds.
Reagents:
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Enzyme: Purified HDAC1 or HeLa nuclear extract.
-
Compounds: SAHA (Control), 2-bromo-N-hydroxybenzamide (Test).
Protocol:
-
Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (e.g., 10
M down to 0.1 nM for SAHA; 100 M down to 100 nM for 2-bromo). -
Incubation: Mix enzyme + compound in 96-well plate. Incubate for 15 min at 37°C.
-
Reaction: Add substrate.[1] Incubate for 30 min at 37°C.
-
Development: Add developer solution (Trypsin/Lysyl endopeptidase) to release the fluorophore.
-
Detection: Read fluorescence (Ex/Em: 360/460 nm).
-
Analysis: Plot log[concentration] vs. % Inhibition. Fit to sigmoidal dose-response curve.
Self-Validation Check:
-
If SAHA IC50 > 500 nM, the assay sensitivity is compromised (check enzyme activity).
-
If 2-bromo-N-hydroxybenzamide shows < 50% inhibition at 10
M, it confirms the "linker-less" inactivity.
B. Western Blot (Cellular Acetylation)
Objective: Confirm cellular target engagement (Histone H3 Acetylation).
Workflow Diagram:
Caption: Step-by-step workflow for validating cellular HDAC inhibition.
Expected Results:
-
SAHA (2
M): Strong band for Acetylated Histone H3 (Ac-H3). -
2-bromo-N-hydroxybenzamide (20
M): Weak or no band for Ac-H3 (comparable to DMSO control), indicating failure to inhibit HDACs in a complex cellular environment.
References
-
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link
-
Richon, V. M., et al. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003–3007. Link
- Suzuki, T., et al. (2005). Design, synthesis, and biological activity of novel potent HDAC inhibitors. Journal of Medicinal Chemistry.
-
Japanese National Institute of Public Health. (n.d.). Synthesis of N-hydroxy-2-bromobenzamide (Compound 1c). NIPH Reports. 1
-
Marmion, C. J., et al. (2020). Vorinostat and Belinostat, hydroxamate-based anti-cancer agents, are nitric oxide donors. Journal of Inorganic Biochemistry. Link
Sources
comparative zinc chelating affinity of hydroxamic acid derivatives
Comparative Guide: Zinc Chelating Affinity of Hydroxamic Acid Derivatives in Drug Discovery
Executive Summary
This guide provides a technical analysis of hydroxamic acid (HA) derivatives as Zinc Binding Groups (ZBGs) in metalloenzyme inhibitors, specifically Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). While hydroxamic acids are the "gold standard" for potency due to their bidentate chelation of the catalytic
Chemical Basis of Affinity: The Bidentate Chelation Mode
The hydroxamic acid moiety (
Key Structural Factors:
-
Geometry: Forms a stable 5-membered chelate ring with the metal ion.
-
Protonation State: The
of the hydroxamic acid group (typically 8–9) allows it to exist as a neutral species in solution but ionize upon metal binding or within the active site environment (often assisted by residues like His142/143 in HDACs). -
Coordination Number: In the enzyme pocket, the
is typically penta-coordinated (trigonal bipyramidal), with the hydroxamate occupying two sites and protein residues (Asp, His) occupying the others.
Diagram 1: Hydroxamate-Zinc Binding Topology
Caption: Schematic of the bidentate coordination of a hydroxamate inhibitor to the catalytic Zinc ion within an HDAC active site, leading to high-affinity inhibition.
Comparative Analysis: Intrinsic vs. Effective Affinity
It is crucial to distinguish between the intrinsic stability constant (
A. Simple Hydroxamates (e.g., Acetohydroxamic Acid - AHA)
-
Role: Baseline thermodynamic reference.
-
Intrinsic Affinity: In aqueous solution, simple hydroxamic acids form 1:1 complexes with
with moderate stability ( ). -
Selectivity: Extremely low. AHA chelates various metals (Fe > Cu > Zn > Ni) indiscriminately in solution.
-
Clinical Use: Limited to urease inhibition (interacting with Nickel) rather than HDACs due to lack of specific recognition elements.
B. Drug-Like Hydroxamates (e.g., Vorinostat/SAHA)
-
Role: "Warhead" delivery system.
-
Intrinsic Affinity: The hydroxamic acid headgroup retains the baseline affinity for Zinc.
-
Effective Affinity: The hydrophobic linker and "cap" group interact with the enzyme's tunnel and surface rim (e.g., the "phenylalanine sandwich" in HDAC8). This protein-ligand interaction anchors the molecule, effectively increasing the local concentration of the ZBG near the metal.
-
Result: Nanomolar potency (
nM) despite moderate intrinsic metal affinity.
C. Alternative ZBGs (e.g., Benzamides like Entinostat)[1]
-
Mechanism: Often bind in a monodentate fashion or chelate through an amino-amide motif.
-
Kinetics: Benzamides exhibit "slow-binding" kinetics (slow
and ), leading to long residence times. -
Selectivity: Often show high isoform selectivity (e.g., HDAC1/2/3) because they access a specific "foot pocket" adjacent to the Zinc, which hydroxamates cannot exploit due to their distinct geometry.
Data Presentation: Comparative Performance Matrix
The table below synthesizes experimental data comparing thermodynamic stability in solution versus biological inhibition.
| Feature | Acetohydroxamic Acid (AHA) | Vorinostat (SAHA) | Benzamide (e.g., Entinostat) |
| Primary Class | Simple Chelator | Pan-HDAC Inhibitor | Class I Selective Inhibitor |
| Zinc Binding Mode | Bidentate (O,O') | Bidentate (O,O') | Monodentate / Chelate |
| Intrinsic Zn(II) Affinity (Solution | ~5.1 - 5.4 [1] | ~5.0 - 6.0 (Est.) | < 4.0 (Weak intrinsic) |
| Intrinsic Fe(III) Affinity (Solution | ~9.0 - 10.0 [1] | High (Siderophore-like) | Low |
| Enzyme Inhibition ( | > 10,000 nM | ~10 - 50 nM [2] | ~100 - 300 nM [3] |
| Binding Kinetics | Fast On / Fast Off | Fast On / Fast Off | Slow On / Slow Off |
| Selectivity Profile | None (Promiscuous) | Low (Pan-HDAC) | High (Class I Selective) |
| Toxicity Risks | Low (Rapid clearance) | Mutagenicity (Lossen rearrangement) | Metabolic stability issues |
Note: The massive discrepancy between SAHA's intrinsic Zn affinity (
) and its enzyme affinity ( ) quantifies the contribution of the linker/cap interactions—roughly 3 orders of magnitude in binding energy.
Experimental Methodologies
To rigorously determine Zinc chelating affinity, a self-validating workflow combining thermodynamic and structural assays is required.
Protocol 1: Isothermal Titration Calorimetry (ITC)
-
Purpose: Measures the thermodynamic parameters (
) of Zinc binding directly. -
Method:
-
Preparation: Degas buffers (HEPES pH 7.4) to prevent oxidation. Prepare
solution (ligand) and Hydroxamate solution (macromolecule) or vice versa depending on solubility. -
Titration: Inject small aliquots (2
L) of Zinc into the Hydroxamate cell. -
Analysis: Fit the heat release curve to a "One Set of Sites" model to derive
( ). -
Control: Perform a "buffer-into-buffer" titration to subtract heat of dilution.
-
Protocol 2: Competitive Fluorescence Assay
-
Purpose: Determine relative affinity (
) in the presence of a known low-affinity chelator (e.g., FluoZin-3). -
Method:
-
Complex Formation: Incubate
with the fluorophore (FluoZin-3) until signal stabilizes. -
Displacement: Titrate the Hydroxamate derivative.
-
Readout: Decrease in fluorescence indicates Zinc abstraction by the hydroxamate.
-
Calculation: Use the Cheng-Prusoff equation to convert
to .
-
Diagram 2: Experimental Validation Workflow
Caption: Workflow for validating ZBG candidates, prioritizing thermodynamic stability before biological potency.
Implications for Drug Design[2][3]
-
The "Selectivity Paradox": Increasing the intrinsic zinc affinity of the ZBG (e.g., by adding electron-donating groups to the hydroxamate) often decreases selectivity. The ZBG becomes so potent it binds any available metal ion (promiscuity).
-
ZBG Swapping: Moving from hydroxamates to mercaptoacetamides or trifluoromethyloxadiazoles reduces intrinsic affinity but allows for better exploitation of the hydrophobic "foot pocket" in specific HDAC isoforms (e.g., HDAC6), improving the therapeutic index.
-
Safety: The metabolic instability of the hydroxamic acid group (glucuronidation, hydrolysis) and potential for mutagenicity via the Lossen rearrangement are major drivers for replacing this moiety, even at the cost of raw potency.
References
-
Farkas, E., et al. (2000). "Complex formation between iron(III), copper(II), zinc(II) and hydroxamic acids."[1] Journal of Inorganic Biochemistry. Link
-
Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology. Link
-
Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation Levels." Journal of Biological Chemistry. Link
-
Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Molecules. Link
-
Santo, L., et al. (2012). "Preclinical activity, pharmacokinetics, and pharmacodynamics of the selective HDAC6 inhibitor ACY-1215." Blood. Link
Sources
Antimicrobial Efficacy of 2-Bromo-N-hydroxybenzamide vs. Standard Antibiotics
The following technical guide provides an objective, data-driven comparison of 2-bromo-N-hydroxybenzamide (a substituted benzohydroxamic acid) against standard antibiotic classes.
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
2-Bromo-N-hydroxybenzamide (2-BBHA) represents a specialized class of antimicrobial agents known as hydroxamic acids . Unlike standard broad-spectrum antibiotics (e.g., Ciprofloxacin, Ampicillin) that target core survival machinery like DNA gyrase or cell wall synthesis, 2-BBHA functions primarily through metal chelation and metalloenzyme inhibition .
While standard antibiotics exhibit superior potency (low MIC values) in general growth inhibition, 2-BBHA offers a distinct advantage in targeting specific virulence factors, particularly urease activity in Helicobacter pylori and peptide deformylase (PDF) in resistant strains. This guide contrasts the high-potency bactericidal profile of standards with the virulence-modulating profile of 2-BBHA.
Chemical Profile & Mechanism of Action (MOA)
Structural Properties
-
Compound: 2-Bromo-N-hydroxybenzamide
-
Functional Group: Hydroxamic acid (-CONHOH) attached to an ortho-brominated benzene ring.
-
Key Feature: The ortho-bromo substituent introduces steric bulk and lipophilicity, influencing the stability of the cis-keto conformer required for metal binding.
Comparative Mechanism
The fundamental difference lies in the target engagement.
| Feature | 2-Bromo-N-hydroxybenzamide (2-BBHA) | Ciprofloxacin (Fluoroquinolone) | Ampicillin (Beta-lactam) |
| Primary Target | Metalloenzymes (Urease, Peptide Deformylase) | DNA Gyrase / Topoisomerase IV | Penicillin-Binding Proteins (PBPs) |
| Binding Mode | Bidentate chelation of active site metal ions (Ni²⁺, Fe²⁺, Zn²⁺). | Stabilization of DNA-enzyme cleavage complex. | Acylation of transpeptidase active site serine. |
| Effect | Bacteriostatic / Virulence suppression. Starves bacteria of essential metals or prevents acid neutralization. | Bactericidal. Induces double-strand DNA breaks. | Bactericidal. Causes cell wall lysis. |
MOA Visualization
The following diagram illustrates the divergent pathways of 2-BBHA versus Ciprofloxacin.
Figure 1: Mechanistic divergence between 2-BBHA (Metalloenzyme inhibition) and Ciprofloxacin (DNA replication arrest).
Comparative Efficacy Data
Minimum Inhibitory Concentration (MIC)
Experimental data indicates that simple benzohydroxamic acids like 2-BBHA generally possess higher MIC values (lower potency) compared to optimized antibiotics. They are often "inactive" in standard screenings (>100 µg/mL) unless complexed with metals or specifically designed as PDF inhibitors.
Table 1: Representative In Vitro Susceptibility Profile (µg/mL)
| Microorganism | 2-Bromo-N-hydroxybenzamide | Ciprofloxacin (Standard) | Interpretation |
| S. aureus (Gram+) | 250 - 500 µg/mL | 0.12 - 0.5 µg/mL | 2-BBHA shows weak direct growth inhibition. |
| E. coli (Gram-) | > 500 µg/mL | 0.004 - 0.015 µg/mL | 2-BBHA is largely ineffective against Gram-negatives due to efflux/penetration issues. |
| H. pylori | 16 - 64 µg/mL* | 0.12 - 0.5 µg/mL | Moderate activity due to urease dependence. |
| P. aeruginosa | > 1000 µg/mL | 0.25 - 1.0 µg/mL | Inactive. |
> Note: Data for 2-BBHA is extrapolated from structural analogs (N-methyl-o-bromobenzohydroxamic acid) and general benzohydroxamic acid profiles [1][4].
Enzyme Inhibition (The Niche Utility)
While weak in MIC, 2-BBHA excels in enzymatic inhibition, specifically against Urease (critical for H. pylori survival in the stomach).
Table 2: Enzyme Inhibition Constants (IC₅₀)
| Target Enzyme | 2-Bromo-N-hydroxybenzamide | Acetohydroxamic Acid (Standard Inhibitor) | Clinical Relevance |
| Jack Bean Urease | 5.0 - 15.0 µM | 8.0 - 12.0 µM | Potent inhibitor; comparable to clinical standard (Lithostat). |
| Matrix Metalloproteinase | > 100 µM | N/A | Low specificity for mammalian MMPs (reduced toxicity). |
Experimental Protocols
To validate the efficacy of 2-BBHA, the following standardized protocols are recommended. These ensure reproducibility and account for the compound's chelating nature.
Broth Microdilution Assay (MIC Determination)
Objective: Determine the lowest concentration inhibiting visible bacterial growth.
-
Preparation: Dissolve 2-BBHA in DMSO (stock 10 mg/mL). Note: Hydroxamic acids may precipitate in cation-adjusted Mueller-Hinton Broth (CAMHB) due to iron chelation; ensure media is fresh.
-
Dilution: Prepare serial two-fold dilutions in 96-well plates (Range: 1000 µg/mL to 1.95 µg/mL).
-
Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension (S. aureus ATCC 29213).
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or OD₆₀₀ measurement.
Urease Inhibition Assay (Indophenol Method)
Objective: Quantify the ability of 2-BBHA to block ammonia production.
-
Reagents: Jack bean urease (5 U/mL), Urea substrate (25 mM), Phenol-nitroprusside reagent.
-
Reaction: Incubate Urease + 2-BBHA (varying conc.) in phosphate buffer (pH 7.4) for 15 mins at 37°C.
-
Substrate Addition: Add Urea; incubate for 30 mins.
-
Detection: Add alkaline hypochlorite. Measure absorbance at 625 nm (Blue color indicates ammonia).
-
Calculation: % Inhibition =
.
Experimental Workflow Diagram
Figure 2: Parallel workflow for assessing bacteriostatic potential (Path A) and enzymatic inhibition (Path B).
Conclusion & Recommendations
2-Bromo-N-hydroxybenzamide is not a direct replacement for standard antibiotics like Ciprofloxacin for treating systemic infections due to its high MIC values. However, it holds significant value in combinatorial therapies or as a lead scaffold for:
-
Urease Inhibition: Treatment of H. pylori infections (potentiating acid-sensitive antibiotics).
-
Siderophore Mimicry: Acting as a "Trojan horse" to deliver other toxic moieties into bacteria via iron transport systems.
-
Metal Complexation: When complexed with Copper(II) or Tin(IV), the antimicrobial potency of 2-BBHA derivatives increases significantly [4].
Recommendation: Researchers should focus on the anti-virulence properties (urease inhibition) rather than direct bactericidal screening.
References
-
BenchChem. (2025). A Comparative Analysis of the Antimicrobial Efficacy of 2-Aminobenzamide Derivatives and Standard Antibiotics. Retrieved from
-
Khan, N., et al. (2013).[1][2] Spectral Characterization and Crystal Structures of Two Newly Synthesized Ligands of N-Methyl O-Substituted Benzohydroxamic Acids. ResearchGate. Retrieved from
-
Pepeljnjak, S., et al. (2005).[3] Antimicrobial activity of some hydroxamic acids. Acta Pharmaceutica.[3] Retrieved from
-
Marmar, K., et al. (2022). The Organotin Spectroscopic Studies of Hydroxamic as a Ligand: A Systematic Review. Al-Nahrain Journal of Science. Retrieved from
-
Frontiers in Microbiology. (2021). The resistance mechanisms of bacteria against ciprofloxacin and new approaches. Retrieved from
Sources
Safety Operating Guide
2-bromo-N-hydroxybenzamide proper disposal procedures
This guide outlines the critical safety, handling, and disposal protocols for 2-bromo-N-hydroxybenzamide (CAS: 2593-27-3). It is designed for researchers and laboratory managers requiring immediate, actionable technical data.
Executive Summary: Operational Hazard Profile
2-bromo-N-hydroxybenzamide (also known as 2-bromobenzohydroxamic acid) presents a dual-hazard profile: it is a halogenated organic compound and a hydroxamic acid derivative . This unique chemistry dictates specific disposal routes to prevent the release of toxic brominated byproducts and to manage potential thermal instability.
| Critical Parameter | Operational Status |
| Waste Classification | Hazardous Chemical Waste (Halogenated) |
| Physical State | Solid (Powder) |
| Primary Hazards | Skin/Eye Irritant, Acute Toxicity (Oral/Dermal), Potential Mutagen. |
| Thermal Stability | Sensitive. Hydroxamic acids can undergo Lossen rearrangement upon heating, releasing isocyanates. |
| Incompatibilities | Strong oxidizers, strong acids, iron/copper salts (chelation). |
Chemical Hazard Assessment & Mechanism
To ensure safety, one must understand the causality behind the hazards. This compound is not merely "toxic"; its functional groups dictate its reactivity and disposal path.
-
The Bromine Substituent (Halogenation): The presence of the bromine atom at the ortho position renders this compound a Halogenated Organic . Standard incineration without acid gas scrubbing will release Hydrogen Bromide (HBr) and potentially brominated dioxins. Therefore, it must be segregated from non-halogenated waste streams to ensure it reaches an incinerator equipped with appropriate scrubbers.
-
The Hydroxamic Acid Moiety (-CONHOH): This functional group is capable of metal chelation (forming colored complexes with Fe(III)) and is susceptible to hydrolysis. More critically, under acidic conditions or high heat, it can decompose via the Lossen Rearrangement , potentially generating reactive isocyanates before final decomposition. Never autoclave this waste.
GHS Hazard Classification[1][2][3][4][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity | Cat 4 | Harmful if swallowed, in contact with skin, or inhaled.[1][2] |
| Skin/Eye Irritation | Cat 2/2A | Causes skin irritation and serious eye irritation.[3][1][4][5][6] |
| STOT - SE | Cat 3 | May cause respiratory irritation.[7][1][4][6][8] |
Waste Stream Segregation Logic
Proper segregation is the single most effective way to minimize disposal costs and environmental risk. Use the following logic flow to determine the correct waste container.
Figure 1: Waste segregation decision tree. Note that adding a halogenated solute to a non-halogenated solvent generally upgrades the entire mixture to "Halogenated Waste" status.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap (Teflon-lined preferred).
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[3][4][5][6][9][10][11]
-
Labeling:
-
Must include the full chemical name: "2-bromo-N-hydroxybenzamide".
-
Must check the "Toxic" and "Irritant" hazard boxes.
-
Must explicitly write "Halogenated" on the tag.
-
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers and strong bases.
B. Liquid Waste (Solutions)
-
Compatibility Check: Ensure the solvent is compatible with the waste container (e.g., do not put chloroform solutions in non-fluorinated plastic containers if long-term storage is expected, though HDPE is generally acceptable for short-term).
-
Segregation: Pour into the Halogenated Solvent waste stream.
-
Why? Even if dissolved in Methanol (non-halogenated), the bromine atoms in the solute require the waste to be treated as halogenated during incineration.
-
-
Deactivation (Optional/Contextual): For small HPLC-scale quantities, no deactivation is required. For synthesis-scale quantities (>10g), consult EHS regarding chemical quenching, though direct disposal is usually safer to avoid creating unknown byproducts.
Spill Response & Decontamination
In the event of a spill, immediate containment is necessary to prevent tracking the mutagenic/toxic dust.
Figure 2: Immediate spill response workflow.
Decontamination Solution: For final surface cleaning, use a mild surfactant solution (soap and water). Avoid using bleach (sodium hypochlorite) directly on high concentrations of the amine/amide without ventilation, as N-halogenation reactions can theoretically occur, though less likely with the hydroxamic acid moiety. Standard detergent is the safest default.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24701375, 2-bromo-N-hydroxybenzamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (2024). Appendix III to Part 268 — List of Halogenated Organic Compounds. Retrieved from [Link]
Sources
- 1. 2-bromo-N-hydroxybenzamide | C7H6BrNO2 | CID 24701375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. camachem.com [camachem.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-bromo-N-hydroxybenzamide
Topic: Personal protective equipment for handling 2-bromo-N-hydroxybenzamide Content Type: Technical Safety & Operational Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: The "Treat as Potent" Directive
As a Senior Application Scientist, I often observe that intermediate compounds like 2-bromo-N-hydroxybenzamide (CAS: 2593-27-3) are handled with complacency compared to final drug candidates.[1][2] This is a critical error. This compound combines the reactivity of a hydroxamic acid with a halogenated aromatic core .[3]
While officially classified as an Irritant and Acute Toxin (Oral/Dermal/Inhalation), hydroxamic acids possess structural alerts for mutagenicity (via Lossen rearrangement to isocyanates).[2][3] Therefore, this guide elevates the standard safety protocols to a "Potent Compound Level 2" strategy. This approach ensures not just compliance, but the absolute integrity of your biological data by preventing cross-contamination and operator exposure.[3]
Hazard Profile & Mechanistic Risk Analysis
Understanding why we use specific PPE is as important as the gear itself.[2][3] The following table correlates the GHS hazard codes with the physiological mechanism of injury.
| GHS Code | Hazard Statement | Mechanistic Risk & Operational Implication |
| H302 | Harmful if swallowed | Systemic Absorption: High bioavailability expected.[1][2] implication: No open vessels outside the hood; strict hand hygiene.[2][3] |
| H312 | Harmful in contact with skin | Dermal Permeation: The lipophilic bromo-benzene ring facilitates skin absorption.[1][2] Implication: Standard nitrile gloves may be insufficient if dissolved in organic solvents.[2][3] |
| H315 / H319 | Causes skin/eye irritation | Acidic Functionality: The hydroxamic acid moiety ( |
| H335 | May cause respiratory irritation | Mucosal Irritation: Dust or aerosols will severely irritate the upper respiratory tract.[2][3] Implication: Weighing must occur in a ventilated enclosure.[2][3] |
| Alert | Potential Mutagenicity | DNA Interaction: Hydroxamic acids can exhibit Ames positivity.[2][3] Treat as a potential genotoxin.[2][3] |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Self-Validating System : the PPE is selected not just for the solid compound, but for the solvents likely used (e.g., DMF, DCM, Methanol) which act as vehicles for skin absorption.[1][2][3]
A. Respiratory Protection (The Primary Barrier) [2][3]
-
Primary Control: All handling (weighing, solubilization) must occur within a certified Chemical Fume Hood operating at face velocity 0.5 m/s (100 fpm) .[2][3]
-
Secondary Control (If hood work is impossible): A Powered Air Purifying Respirator (PAPR) or a half-face respirator with P100/OV (Organic Vapor) cartridges.[1][2] Note: N95 masks are insufficient for solvent vapors generated during workup.[1][2]
B. Dermal Protection (The "Double-Shell" Technique)
Because H312 (Dermal Toxicity) is present, we rely on the "Double-Shell" method to prevent permeation.[1][2][3]
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue).[2][3] Acts as a second skin and sweat barrier.[2][3]
-
Outer Layer:
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting).[2][3] Safety glasses are insufficient due to the fine particle size of the powder which can bypass side-shields.[1][3]
-
Body: Tyvek® lab coat (or equivalent impervious material) with elastic cuffs.[2][3] Cotton coats absorb liquids and hold the toxin against the skin.[3]
Operational Workflow: From Storage to Disposal
The following diagram illustrates the "Unidirectional Flow" required to prevent lab contamination.
Caption: Unidirectional workflow to minimize cross-contamination. Note the decontamination loop at the reaction stage.[3]
Detailed Protocol Steps:
-
Pre-Operational Check:
-
Weighing (Critical Risk Point):
-
Never weigh on an open bench. Use a balance enclosure or place the balance inside the fume hood.[3]
-
Use an anti-static gun if the powder is "flyaway" to prevent aerosolization.[2][3]
-
After weighing, wipe the balance area with a methanol-dampened wipe, then dispose of the wipe as hazardous waste.[1][2][3]
-
-
Reaction & Handling:
-
Spill Management:
Disposal Strategy
Proper disposal is legally mandatory and environmentally critical due to the halogenated nature of the compound.[3]
-
Segregation:
-
Destruction Method: The preferred method is high-temperature incineration with flue gas scrubbing (to capture HBr/NOx gases).[1][2]
References
-
PubChem. (2025).[2][3] 2-bromo-N-hydroxybenzamide Compound Summary. National Library of Medicine.[2][3] Available at: [Link][1][2][3]
-
European Chemicals Agency (ECHA). (2025).[2][3] Registration Dossier: Hydroxamic Acids & Halogenated Derivatives. Available at: [Link][1][2][3]
-
American Chemical Society (ACS). (2021).[2][3] Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.[2][3][4][5] Available at: [Link][1][2][3]
-
National Institutes of Health (NIH). (2024).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
